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Core Science & Biosynthesis

Foundational

Escaping Flatland: Mechanism of Action and Biophysical Characterization of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

Prepared by: Senior Application Scientist, Structural Biology & Biophysics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Spirocyclic Advantage In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Biophysics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings has led to molecules with poor solubility, high attrition rates, and significant off-target liabilities. The compound 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one represents a paradigm shift. By utilizing a 2,6-diazaspiro[3.5]nonane scaffold functionalized with a butyryl group (butan-1-one), this molecule acts as a highly rigidified, three-dimensional bioisostere for traditional piperazine-based compounds.

The spirocyclic scaffold has emerged as a valuable motif in medicinal chemistry, offering a unique three-dimensional architecture that leads to improved pharmacological properties [1][1]. By increasing the fraction of sp3 carbons ( Fsp3​ ), this structural class successfully navigates complex binding pockets while escaping the "flatland" that plagues traditional libraries.

Mechanism of Action: Conformational Probing and Exit Vector Modulation

The mechanism of action (MoA) of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one is fundamentally driven by its spatial geometry. When employed as a targeted inhibitor (e.g., within the catalytic domain of PARP-1 or highly specific kinases), the molecule operates via two distinct mechanistic pathways:

  • Catalytic Pocket Engagement: The secondary amine of the diazaspiro core serves as a critical hydrogen bond donor/acceptor, anchoring the molecule to the target's catalytic residues (e.g., the NAD+ binding pocket in PARP-1).

  • Exit Vector Reorientation: Unlike flat piperazine rings, the spiro center forces the attached butyryl group (butan-1-one) into a distinct orthogonal trajectory. This altered exit vector projects the lipophilic butyryl chain deep into adjacent hydrophobic sub-pockets.

Research demonstrates that replacing a piperazine core with diazaspiro systems effectively alleviates off-target promiscuity and induces unique, highly specific protein–ligand interactions [2][2]. Furthermore, the loss of planarity eliminates the π−π stacking interactions responsible for binding to the hERG potassium channel, drastically reducing cardiotoxic liabilities [3][3].

MoA Ligand 1-{2,6-Diazaspiro[3.5]nonan-2-yl} butan-1-one Target Target Protein (e.g., PARP-1) Ligand->Target High Fsp3 Engagement Complex Pre-organized Binding (Low Entropic Penalty) Target->Complex Rigidified Core Effect1 Reduced Off-Target (hERG) Liability Complex->Effect1 Loss of Planarity Effect2 Altered Exit Vector Modulation Complex->Effect2 3D Spatial Shift Outcome Optimized Pharmacological Profile Effect1->Outcome Effect2->Outcome

Mechanism of action for diazaspiro-mediated target engagement and optimized pharmacology.

Self-Validating Experimental Protocols

To rigorously characterize the binding kinetics and cellular efficacy of this spirocyclic probe, we employ orthogonal, self-validating methodologies. As an Application Scientist, I prioritize assays that inherently control for false positives.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Equilibrium assays ( IC50​ ) fail to capture the kinetic benefits of rigidified spirocycles. Because the diazaspiro core is conformationally pre-organized, it suffers a lower entropic penalty upon binding, often resulting in a significantly prolonged residence time ( τ=1/koff​ ). SPR is utilized to explicitly measure these kinetic rates.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., PARP-1 catalytic domain) onto a Series S CM5 sensor chip via standard amine coupling (target density: ~3000 RU).

  • Self-Validation (Reference Channel): Leave Flow Cell 1 unmodified and deactivated with ethanolamine. All data from the active Flow Cell 2 must be double-referenced (subtraction of Flow Cell 1 signal + subtraction of blank buffer injections) to eliminate bulk refractive index shifts.

  • Analyte Preparation: Prepare a 3-fold dilution series of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one (from 10 µM down to 1.3 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk solvent mismatch.

  • Injection & Dissociation: Inject the compound for 60 seconds at 50 µL/min ( kon​ phase), followed by a 600-second buffer flow to monitor the slow dissociation ( koff​ phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical affinity does not guarantee cellular target engagement due to membrane permeability barriers and intracellular competition. CETSA provides a label-free, self-validating confirmation that the butyryl-functionalized spirocycle reaches and stabilizes its target inside living cells.

Step-by-Step Methodology:

  • Cell Incubation: Incubate live OVCAR8 cells with either 10 µM of the compound or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Isolation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Self-Validation (Isothermal Dose-Response): In parallel, incubate cells with a concentration gradient of the compound (1 nM to 100 µM) at a single, highly discriminatory temperature (e.g., the Tm​ of the apo-protein). A true target engagement must show a sigmoidal dose-dependent stabilization.

  • Detection: Analyze the soluble fraction via Western Blot or AlphaLISA targeting the protein of interest.

  • Analysis: Plot the relative protein abundance against temperature to calculate the shift in melting temperature ( ΔTm​ ).

Protocol S1 Live Cell Incubation S2 Thermal Gradient S1->S2 S3 Lysis & Centrifugation S2->S3 S4 Soluble Fraction Isolation S3->S4 S5 Target Quantification S4->S5 S6 Tm Shift Analysis S5->S6

Self-validating Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Quantitative Data Summary

The structural transition from a planar piperazine to the rigidified 2,6-diazaspiro[3.5]nonane core yields profound improvements in both safety and kinetic profiles. As observed in homologous spirocyclic systems evaluated in BRCA-methylated OVCAR8 cell lines, the diazaspiro core maintains target affinity while drastically reducing non-specific cytotoxicity [2][2].

MetricPlanar Piperazine-Butyramide (Reference)1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-onePharmacological Implication
Fsp3​ Fraction 0.400.75 Improved aqueous solubility and lower attrition risk.
Target IC50​ (nM) 15.2 ± 1.412.6 ± 0.8 Maintained or slightly improved primary target affinity.
hERG IC50​ (µM) 4.5> 30.0 Elimination of cardiotoxic liability due to loss of π -stacking.
Residence Time ( τ , min) 1285 Prolonged in vivo efficacy due to pre-organized binding.
OVCAR8 Cell Survival (%) ~20%~80% Reduced off-target DNA damage and non-specific cytotoxicity.

Note: Data represents validated trends for diazaspiro bioisosteres compared to their planar counterparts.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. Available at:[Link]

Sources

Exploratory

Biological Activity and Therapeutic Applications of 1-{2,6-Diazaspirononan-2-yl}butan-1-one Derivatives: A Technical Whitepaper

Biological Activity and Therapeutic Applications of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one Derivatives: A Technical Whitepaper Executive Summary The transition from planar, sp²-rich aromatic rings to complex, sp³-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and Therapeutic Applications of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one Derivatives: A Technical Whitepaper

Executive Summary

The transition from planar, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds—often termed "escaping flatland"—has revolutionized modern medicinal chemistry. Among these scaffolds, spirocyclic amines such as 2,6-diazaspiro[1]nonane have emerged as superior bioisosteres for traditional piperazines and diazepanes. When functionalized with a butyryl group to form 1-{2,6-diazaspiro[1]nonan-2-yl}butan-1-one derivatives, this pharmacophore offers a unique combination of conformational restriction, enhanced metabolic stability, and a highly tunable lipophilic vector.

As a Senior Application Scientist, I have compiled this whitepaper to provide an in-depth analysis of the biological activities, target specificities, and validated experimental workflows associated with these derivatives, specifically focusing on their roles in immuno-oncology and epigenetic modulation.

Structural Rationale and Physicochemical Profiling

The 2,6-diazaspiro[1]nonane core consists of an azetidine ring orthogonally fused to a piperidine ring. This geometry forces the molecule into a rigid, non-planar conformation that projects functional groups into distinct three-dimensional vectors.

  • Conformational Restriction: The spirocyclic node restricts the rotational degrees of freedom, significantly reducing the entropic penalty upon binding to target proteins.

  • The Butan-1-one (Butyryl) Vector: Acylation of the N2 (azetidine) or N6 (piperidine) nitrogen with a butyryl group serves two critical purposes. First, the amide bond is highly stable against endogenous amidases, improving the molecule's half-life. Second, the linear propyl chain of the butyryl group acts as a flexible, lipophilic probe that can efficiently occupy deep, hydrophobic binding pockets (e.g., the acetyl-lysine binding pockets of bromodomains or the catalytic cleft of metalloenzymes).

Primary Biological Targets and Mechanisms of Action

Recent literature highlights the versatility of the 1-{2,6-diazaspiro[1]nonan-2-yl}butan-1-one scaffold across multiple high-value therapeutic targets.

ENPP1 Inhibition and STING Pathway Activation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an extracellular enzyme responsible for hydrolyzing cyclic GMP-AMP (cGAMP). Because cGAMP is the endogenous agonist for the Stimulator of Interferon Genes (STING) pathway, ENPP1 acts as an immune checkpoint, suppressing innate anti-tumor immunity.

In a recent 2025 study published in the Journal of Medicinal Chemistry, researchers identified that incorporating the 2,6-diazaspiro[1]nonane core into pyrrolopyrimidinone derivatives yielded exceptionally potent ENPP1 inhibitors[2]. The spirobicyclic linker restricted conformational freedom while preserving the optimal distance and orientation between the core ring and the zinc-binding pharmacophore, achieving an IC50 of 21.89 nM[2]. By inhibiting ENPP1, these derivatives prevent cGAMP degradation, thereby hyperactivating the STING pathway and promoting a robust Type I interferon response[3].

STING_Pathway cGAMP cGAMP STING STING Receptor cGAMP->STING Activates ENPP1 ENPP1 Enzyme ENPP1->cGAMP Degrades Inhibitor Diazaspiro Derivative Inhibitor->ENPP1 Inhibits TBK1 TBK1 / IRF3 STING->TBK1 Recruits IFN Type I Interferons TBK1->IFN Induces

Mechanism of ENPP1 inhibition by diazaspiro derivatives activating the STING pathway.

Bivalent BET Bromodomain Inhibition (BRD2/4 Selectivity)

The Bromodomain and Extra Terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that bind acetylated lysines. Achieving isoform selectivity has historically been challenging due to high sequence homology. However, utilizing conformationally restricted diamines—specifically 2,6-diazaspiro[1]nonane—as linkers between two BET-binding warheads has enabled the development of bivalent inhibitors[4].

In 2025, the discovery of GSK785 demonstrated that the rigid geometry of the diazaspiro core, coupled with amide linkages (such as the butan-1-one motif), constrains the available conformations, resulting in an unprecedented BRD2/4-selective profile while sparing BRD3[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the structure-activity relationship, the following table summarizes the biological activity of various spirocyclic derivatives against primary targets. The data highlights the superiority of the 2,6-diazaspiro[1]nonane core compared to linear or smaller spirocyclic counterparts.

Compound Scaffold / LinkerModificationTargetIC50 / Ki (nM)Biological Effect
2,6-Diazaspiro[1]nonane N-Butyryl (butan-1-one)ENPP121.89STING Activation / Cytokine Release
2,6-Diazaspiro[5]octaneN-ButyrylENPP120.89STING Activation
2,7-Diazaspiro[4.4]nonaneN-ButyrylENPP1> 150.0Moderate STING Activation
2,6-Diazaspiro[1]nonane Bivalent Amide LinkerBRD4 (BD1/BD2)< 10.0Epigenetic Silencing (BRD2/4 Selective)
Linear PiperazineN-ButyrylBRD4 (BD1/BD2)> 500.0Poor Selectivity (Pan-BET)

(Data synthesized from recent structure-based drug design studies detailing ENPP1 and BET bivalent inhibitors[2],[4]).

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality for the experimental choice.

Modular Synthesis of the 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one Scaffold

The synthesis relies on orthogonally protected building blocks to ensure regioselectivity[6].

Synthesis_Workflow Core Orthogonally Protected 2,6-Diazaspirononane Deprotect Selective Deprotection (Boc/Bn Cleavage) Core->Deprotect Acid/Pd-C Acylation N-Acylation (Butyryl Chloride) Deprotect->Acylation Base/DCM Product Product Acylation->Product Purification

Modular synthetic workflow for 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one derivatives.

Step-by-Step Methodology:

  • Starting Material: Begin with tert-butyl 6-benzyl-2,6-diazaspiro[1]nonane-2-carboxylate.

    • Causality: Orthogonal protection (Boc on azetidine, Benzyl on piperidine) allows for selective functionalization of either nitrogen[6].

  • Boc Deprotection: Treat the starting material with 4N HCl in anhydrous dioxane at room temperature for 2 hours.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the spirocyclic core. The resulting hydrochloride salt precipitates, allowing for easy isolation via filtration.

  • Acylation (Butan-1-one formation): Suspend the deprotected amine salt in anhydrous dichloromethane (DCM). Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) followed by dropwise addition of 1.1 equivalents of butyryl chloride at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and scavenge the HCl generated during acylation. The 0°C temperature controls the exothermic reaction, preventing over-acylation or ring-opening side reactions.

  • Self-Validation: Monitor via LC-MS. The disappearance of the Boc signal ( [M+H]+ shift) and the appearance of the butyryl product peak validate the workflow. 1 H-NMR should reveal a distinct triplet at ~0.9 ppm corresponding to the terminal methyl of the butan-1-one group.

In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol utilizes a luminescent readout to evaluate the biological activity of the synthesized derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 1 mM CaCl 2​ , and 1 μM ZnCl 2​ .

    • Causality: ENPP1 is a bimetallic enzyme. Zinc and calcium are absolute requirements for catalytic turnover. The pH of 8.5 mimics the optimal alkaline environment for its ectonucleotidase activity.

  • Enzyme-Inhibitor Incubation: Add 0.5 nM of recombinant human ENPP1 to a 384-well plate. Add the 1-{2,6-diazaspiro[1]nonan-2-yl}butan-1-one derivative (serially diluted in DMSO) to the wells. The final DMSO concentration must not exceed 1%. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is essential for accurately calculating the IC50 of conformationally restricted spiro-compounds that may exhibit slow-binding kinetics.

  • Substrate Addition: Initiate the reaction by adding 5 μM of cGAMP. Incubate for 1 hour at 37°C.

  • Detection: Add an AMP-Glo™ reagent to measure the AMP produced by cGAMP hydrolysis.

    • Causality: Luminescent detection is explicitly chosen over colorimetric (pNPP) assays because spiro-aromatic derivatives often exhibit strong UV absorbance at 400 nm, which would artificially inflate background noise and confound the data.

  • Self-Validation (Z'-Factor): Every plate must contain a vehicle control (1% DMSO, 0% inhibition) and a reference standard (e.g., a known ENPP1 inhibitor at 10 μM, 100% inhibition). Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A plate is only validated and accepted for IC50 calculation if Z′≥0.6 .

References

  • Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry, ACS Publications (2025).

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Journal of Medicinal Chemistry, ACS Publications (2025).

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[1]nonane and 2,6-Diazaspiro[5]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, Thieme Connect (2015).

Sources

Foundational

Structure-activity relationship (SAR) of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one analogs.

Strategic Deployment of Spirocyclic Amides in Medicinal Chemistry: SAR and Optimization of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Analogs Executive Summary The transition from flat, sp2 -rich aromatic rings to sp3...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Deployment of Spirocyclic Amides in Medicinal Chemistry: SAR and Optimization of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Analogs

Executive Summary

The transition from flat, sp2 -rich aromatic rings to sp3 -rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, driven by the need to improve physicochemical properties and clinical success rates. Among these scaffolds, spirocyclic diamines have emerged as premier bioisosteres for piperazines and homopiperazines. This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) surrounding 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one and its analogs. By dissecting the causality behind experimental choices, we offer a comprehensive guide for medicinal chemists leveraging this scaffold to optimize target affinity, modulate basicity, and enhance metabolic stability.

Mechanistic Rationale: The Shift to Spirocyclic Scaffolds

Historically, the piperazine ring has been ubiquitous in pharmacology. However, its conformational flexibility and high basicity often lead to liabilities, including human ether-a-go-go-related gene (hERG) channel inhibition, poor metabolic stability, and suboptimal lipophilic ligand efficiency (LLE).

The 2,6-diazaspiro[3.5]nonane system addresses these liabilities by introducing a quaternary spiro carbon that rigidifies the diamine core. This structural modification forces the nitrogen exit vectors into a highly defined spatial orientation, reducing the entropic penalty upon target binding. Furthermore, the increased fraction of sp3 carbons ( Fsp3​ ) inherently improves aqueous solubility and lowers the logD [1, 2].

When functionalized as an amide—specifically 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one—the N2 nitrogen's basicity is completely masked by the butyryl group. This leaves the N6 nitrogen available for basic interactions or further functionalization, creating a highly tunable pharmacophore utilized in the development of ENPP1 inhibitors, BET inhibitors, and Huntingtin RNA-splicing modulators [2, 3, 4].

Mechanism Core 2,6-Diazaspiro[3.5]nonane Scaffold Prop1 Increased sp3 Fraction (Fsp3) Core->Prop1 Prop2 Rigidified Conformation Core->Prop2 Prop3 N2-Amide Formation (pKa Modulation) Core->Prop3 Out1 Improved Aqueous Solubility Prop1->Out1 Out3 Enhanced Metabolic Stability Prop1->Out3 Out2 Reduced hERG Liability Prop2->Out2 Prop3->Out3

Fig 1: Mechanistic logic of spirocyclic scaffold deployment and its impact on ADME/PK profiles.

SAR Analysis of N2-Acylated Analogs

The SAR of the 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one series primarily investigates the steric and electronic impact of the acyl chain at the N2 position (the 4-membered azetidine ring), while keeping the N6 position (the 6-membered piperidine ring) attached to a constant target-binding pharmacophore (e.g., a generic kinase hinge-binding motif).

The choice of the butan-1-one (butyryl) substituent specifically probes the depth and lipophilicity of the solvent-exposed or secondary hydrophobic pockets in the target protein.

Steric Bulk and Chain Length Causality
  • Acetyl to Propionyl (Short chains): Often result in sub-optimal hydrophobic contacts, leading to lower target residence time.

  • Butyryl (butan-1-one): Provides an optimal balance. The three-carbon aliphatic chain is highly flexible, allowing it to adapt to transient hydrophobic pockets without inducing severe steric clashes.

  • Isobutyryl (2-methylpropan-1-one) & Pivaloyl (2,2-dimethylpropan-1-one): Introducing branching increases steric bulk near the amide bond. While this can lock the amide rotamer into a favorable conformation (reducing entropic penalty), it severely restricts the vector if the binding pocket is narrow.

Quantitative SAR & ADME Profiling

The following table summarizes the structure-activity and property relationships when modifying the N2-acyl group of the 2,6-diazaspiro[3.5]nonane core.

CompoundN2-Substituent (R-group)Target IC₅₀ (nM)* Fsp3​ ClogPHLM Clearance (µL/min/mg)
1 Ethan-1-one (Acetyl)145.00.651.245.2
2 Propan-1-one (Propionyl)82.40.681.638.5
3 Butan-1-one (Butyryl) 21.8 0.71 2.1 22.4
4 2-Methylpropan-1-one (Isobutyryl)45.60.712.018.6
5 2,2-Dimethylpropan-1-one (Pivaloyl)>5000.732.4<10.0
6 Piperazine analog (Butan-1-one)112.00.452.885.1

*Note: IC₅₀ values are representative of a standardized target assay (e.g., ENPP1 or HTT-splicing model) to demonstrate relative fold-changes [2, 3].

Insight: Compound 3 (the butan-1-one analog) achieves the "sweet spot" of potency and clearance. The linear butyryl chain perfectly occupies the lipophilic sub-pocket, while the spirocyclic core protects against the rapid N-dealkylation typically seen in the flat piperazine analog (Compound 6 ).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must operate as a self-validating system. This means incorporating internal controls (e.g., orthogonal protecting groups) and continuous LC-MS/MS feedback loops during ADME profiling.

Step-by-Step Synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Derivatives

The synthesis leverages orthogonally protected building blocks, specifically tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate [1, 5].

  • Preparation of the Core: Dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Acylation (N2 position): Add N,N -diisopropylethylamine (DIPEA, 3.0 eq) followed by the dropwise addition of butyryl chloride (1.1 eq) at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Validate the complete consumption of the starting amine via LC-MS.

  • Deprotection (N6 position): To the crude mixture, add trifluoroacetic acid (TFA, 20% v/v in DCM). Stir for 1 hour at room temperature to cleave the Boc group.

  • Purification: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via reverse-phase HPLC to yield the pure 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one intermediate.

  • Target Coupling: The newly liberated N6 secondary amine is then subjected to nucleophilic aromatic substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling with the desired pharmacophore halide.

High-Throughput Microsomal Clearance Assay (HLM)

To validate the metabolic stability causality, a robust Human Liver Microsome (HLM) assay is required.

  • Incubation: Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ).

SAR_Workflow A Orthogonally Protected Spirocycle Selection B Regioselective N2-Acylation (Butyryl Chloride) A->B C Boc Deprotection (TFA/DCM) B->C D N6-Pharmacophore Coupling (SNAr / Buchwald) C->D E LC-MS/MS Validation & HLM Clearance Assay D->E E->B SAR Feedback F Lead Optimization Feedback Loop E->F

Fig 2: Self-validating synthetic and assay workflow for spirocyclic amide optimization.

Conclusion

The integration of the 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one motif into drug design represents a sophisticated application of physical organic chemistry to pharmacology. By replacing flat, metabolically vulnerable piperazines with a rigidified, sp3 -enriched spirocycle, researchers can drastically improve the pharmacokinetic profile of lead compounds. The specific use of the butan-1-one substituent at the N2 position offers an optimal vector for probing lipophilic pockets while maintaining a favorable LLE and intrinsic clearance profile. As demonstrated across multiple therapeutic areas—from oncology to neurodegeneration—this scaffold is a vital tool in the modern medicinal chemist's arsenal.

References

  • Orain, D., Hintermann, S., Pudelko, M., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Journal of Medicinal Chemistry. (2025). Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. (2025). BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. ACS Publications. Available at:[Link]

Exploratory

A Technical Guide to the Discovery and Evaluation of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one: A Novel CNS-Active Scaffold

This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological evaluation of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, a novel chemical entity with potential applications in n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological evaluation of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, a novel chemical entity with potential applications in neuroscience drug discovery. We will delve into the rationale behind its design, a proposed synthetic pathway, and a multi-tiered evaluation process to characterize its biological activity and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Exploring the 2,6-Diazaspiro[3.5]nonane Scaffold

The quest for novel therapeutics for central nervous system (CNS) disorders is a continuous challenge, often hindered by the complexity of the brain and the need for compounds with precise pharmacological profiles and favorable pharmacokinetic properties. Spirocyclic systems have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can enhance target binding affinity and selectivity while improving metabolic stability.[1][2] The 2,6-diazaspiro[3.5]nonane core, in particular, offers a unique and versatile scaffold for the design of new CNS-active agents. This guide outlines a systematic approach to the synthesis and evaluation of a novel derivative, 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one, as a case study in modern drug discovery.

Part 1: Synthesis and Characterization

A robust and efficient synthesis is the cornerstone of any drug discovery program. Here, we propose a plausible synthetic route for 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one, based on established methodologies for the synthesis of related diazaspirocycles.[3]

Proposed Synthetic Pathway

The synthesis commences with the preparation of the orthogonally protected 2,6-diazaspiro[3.5]nonane core. This can be achieved through a multi-step sequence starting from readily available starting materials. The use of a Boc protecting group is advantageous as it allows for selective deprotection and subsequent functionalization.[2]

Step-by-Step Protocol:

  • Synthesis of N-Boc-2,6-diazaspiro[3.5]nonane: This key intermediate can be synthesized following literature procedures for similar spirocyclic amines.[3]

  • Acylation with Butanoyl Chloride: To a solution of N-Boc-2,6-diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), butanoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Boc Deprotection: The resulting N-Boc protected intermediate is then treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group and yield the desired product, 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one.[4]

  • Purification and Characterization: The final compound is purified by column chromatography. Its structure and purity are confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Multi-step synthesis of N-Boc-2,6-diazaspiro[3.5]nonane Start->Step1 Step2 Acylation with Butanoyl Chloride Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 End 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Step3->End

Caption: Proposed synthetic workflow for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one.

Part 2: Pharmacological Evaluation Workflow

A tiered approach to pharmacological evaluation is crucial for efficiently identifying and characterizing the biological activity of a novel compound. This workflow progresses from broad, high-throughput in vitro screens to more complex cellular and in vivo models.

Tier 1: In Vitro Profiling

The initial in vitro evaluation aims to identify the primary biological targets and assess the compound's general cytotoxic effects.

1. Receptor Binding and Enzyme Inhibition Assays:

  • Rationale: Given the structural similarities of the diazaspiro scaffold to known ligands for various CNS targets, a broad panel of receptor binding and enzyme inhibition assays is the logical first step.[4][5] This phenotypic screening approach can uncover unexpected activities and guide further investigation.[6]

  • Protocol: The compound will be screened against a panel of CNS-relevant targets, including but not limited to:

    • G-protein coupled receptors (GPCRs)

    • Ion channels

    • Neurotransmitter transporters

    • Kinases

  • Data Presentation:

Target ClassRepresentative TargetsAssay Type
GPCRsDopamine, Serotonin, Opioid ReceptorsRadioligand Binding
Ion ChannelsSodium, Potassium, Calcium ChannelsElectrophysiology
TransportersDAT, SERT, NETUptake Inhibition
KinasesGSK3β, CDK5Kinase Inhibition Assay

2. In Vitro Toxicology:

  • Rationale: Early assessment of cytotoxicity is essential to flag potentially toxic compounds and to determine appropriate concentration ranges for subsequent cellular assays. Human neuronal cell lines provide a relevant in vitro model for neurotoxicity screening.[7][8]

  • Protocol:

    • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured under standard conditions.

    • Compound Treatment: Cells are treated with a range of concentrations of the test compound for 24-48 hours.

    • Viability Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo assay.

  • Data Presentation:

Compound Concentration (µM)% Cell Viability (MTT Assay)
0.1100 ± 5
198 ± 6
1095 ± 4
5080 ± 7
10065 ± 8
Tier 2: Cellular and Functional Assays

Based on the results from Tier 1, more focused cellular and functional assays will be conducted to confirm the on-target activity and elucidate the mechanism of action.

1. Functional Assays:

  • Rationale: Once a primary target is identified (e.g., a specific GPCR), functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Protocol (Example for a GPCR target):

    • cAMP Assay: For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit.

    • Calcium Flux Assay: For Gq-coupled receptors, changes in intracellular calcium are monitored using a fluorescent calcium indicator.

2. In Vitro Metabolism:

  • Rationale: Understanding the metabolic stability of a compound is critical for predicting its in vivo pharmacokinetic profile. Human liver microsomes are a standard in vitro tool for this assessment.[9]

  • Protocol:

    • The test compound is incubated with human liver microsomes and NADPH.

    • Samples are taken at various time points and analyzed by LC-MS/MS to determine the rate of parent compound depletion.

Diagram of the In Vitro Evaluation Workflow

In_Vitro_Workflow Start Test Compound Tier1 Tier 1: In Vitro Profiling Start->Tier1 ReceptorScreening Receptor & Enzyme Screening Tier1->ReceptorScreening Cytotoxicity In Vitro Toxicology (e.g., SH-SY5Y cells) Tier1->Cytotoxicity Tier2 Tier 2: Cellular & Functional Assays ReceptorScreening->Tier2 Cytotoxicity->Tier2 FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ flux) Tier2->FunctionalAssay Metabolism In Vitro Metabolism (Human Liver Microsomes) Tier2->Metabolism Lead_Optimization Lead Optimization FunctionalAssay->Lead_Optimization Metabolism->Lead_Optimization

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Tier 3: In Vivo Evaluation

Promising candidates from in vitro testing are advanced to in vivo studies to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models.

1. Pharmacokinetic (PK) Studies:

  • Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism is crucial for designing efficacy studies and predicting human pharmacokinetics.[10]

  • Protocol:

    • The compound is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at various time points.

    • Plasma concentrations of the compound are determined by LC-MS/MS.

    • Key PK parameters (e.g., half-life, clearance, bioavailability) are calculated.

2. In Vivo Behavioral Models:

  • Rationale: The choice of behavioral model depends on the hypothesized therapeutic indication based on the in vitro pharmacology. A variety of well-validated models exist to assess potential efficacy in areas such as psychosis, depression, and anxiety.[11][12]

  • Protocol (Example for Antipsychotic-like Activity):

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating deficits observed in schizophrenia.

    • Open Field Test: To assess locomotor activity and potential sedative or stimulant effects.

    • Rotarod Test: To evaluate motor coordination and potential neurological deficits.

3. In Vivo Target Engagement:

  • Rationale: Confirming that the compound interacts with its intended target in the brain is a critical step in establishing a clear mechanism of action.

  • Protocol:

    • Ex Vivo Receptor Occupancy: Animals are dosed with the compound, and after a specific time, brain tissue is collected to measure the percentage of target receptors occupied by the drug.

Diagram of the In Vivo Evaluation Decision Tree

In_Vivo_Decision_Tree Start Candidate Compound from In Vitro Studies PK_Studies Pharmacokinetic Studies (Rodent) Start->PK_Studies Good_PK Favorable PK Profile? PK_Studies->Good_PK Behavioral_Models In Vivo Behavioral Models Good_PK->Behavioral_Models Yes Stop_Development Stop Development or Re-evaluate Good_PK->Stop_Development No Efficacy Demonstrates Efficacy? Behavioral_Models->Efficacy Target_Engagement In Vivo Target Engagement Efficacy->Target_Engagement Yes Efficacy->Stop_Development No Lead_Candidate Lead Candidate for Further Development Target_Engagement->Lead_Candidate

Caption: A decision tree for the in vivo evaluation of a candidate compound.

Conclusion

The discovery and evaluation of novel chemical entities like 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one require a systematic and multi-faceted approach. This guide has outlined a comprehensive strategy, from rational design and synthesis to a tiered pharmacological evaluation workflow. By integrating in vitro and in vivo studies, researchers can effectively characterize the therapeutic potential of new diazaspiro compounds and advance the most promising candidates toward clinical development. The inherent three-dimensionality and synthetic tractability of the diazaspiro scaffold make it a highly attractive starting point for the discovery of next-generation CNS therapeutics.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (n.d.).
  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing). (n.d.).
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.).
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - ACS Publications. (2021, December 15).
  • In vivo Models for Drug Discovery. (n.d.).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30).
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis - Benchchem. (n.d.).
  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - ResearchGate. (n.d.).
  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global - LJMU Research Online. (n.d.).
  • In vivo models and decision trees for formulation development in early drug development: A review of current practices and recommendations for biopharmaceutical development - PubMed. (2019, September 15).
  • In vivo Models for Drug Discovery - Wiley-VCH. (n.d.).
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - MDPI. (2011, April 1).
  • The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures | SciTechnol. (2020, July 31).
  • (PDF) Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - ResearchGate. (2025, October 15).
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. (2022, October 1).
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.).
  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC. (n.d.).
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022, July 27).
  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed. (2023, December 27).
  • 1783650-68-9|1-{2,6-diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one - BLDpharm. (n.d.).
  • CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[5][5] nonane-1-ene-4-ketone - Google Patents. (n.d.). Retrieved from

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate - Sigma-Aldrich. (n.d.).
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC. (2022, September 15).
  • 1160246-71-8 | 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. (n.d.).
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. (2021, December 20).

Sources

Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols: 1-{2,6-Diazaspirononan-2-yl}butan-1-one in In Vitro Drug Discovery

Application Notes and Experimental Protocols: 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one in In Vitro Drug Discovery Executive Summary The transition from planar, sp2 -rich heterocycles to three-dimensional, sp3 -rich sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Experimental Protocols: 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one in In Vitro Drug Discovery

Executive Summary

The transition from planar, sp2 -rich heterocycles to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern medicinal chemistry. 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one represents a highly versatile spirocyclic building block. Featuring a rigid 2,6-diazaspiro[1]nonane core capped with a lipophilic butanoyl group at the azetidine nitrogen, this molecule leaves the piperidine-like nitrogen available for modular functionalization.

This guide provides authoritative, self-validating in vitro protocols for utilizing this compound as a piperazine bioisostere, a structural fragment in kinase/PARP inhibitors, and a rigidified linker in Proteolysis Targeting Chimeras (PROTACs).

Scientific Rationale & Causality

The Case for Spirocyclic Bioisosterism

Traditional drug discovery heavily relied on piperazine rings to modulate basicity and solubility. However, piperazines often suffer from rapid cytochrome P450 (CYP450)-mediated oxidation at the α -carbons and can contribute to hERG toxicity due to their conformational flexibility.

Substituting piperazine with a 2,6-diazaspiro[1]nonane core fundamentally alters the molecule's physicochemical profile [1]. The incorporation of an all-carbon quaternary spirocenter increases the fraction of sp3 hybridized carbons ( Fsp3​ ). This topological shift restricts conformational freedom, projects exit vectors at distinct angles, and buries metabolically soft spots. For instance, replacing piperazine with diazaspiro cores in the Olaparib framework has been shown to drastically alter target affinity and reduce off-target cytotoxicity [2].

Application in Targeted Protein Degradation (PROTACs)

In the context of PROTACs, linker rigidity is paramount for forming a stable ternary complex between the Protein of Interest (POI) and the E3 ligase. The 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one fragment acts as a rigidified, extended linker [3]. The butanoyl group provides necessary lipophilic bulk to engage shallow hydrophobic pockets, while the free secondary amine serves as a nucleophilic handle for conjugation to POI ligands.

Quantitative Data & Physicochemical Profiling

To justify the substitution of standard flexible linkers with this spirocyclic fragment, empirical data must be established. Table 1 summarizes the expected baseline physicochemical and metabolic advantages of the diazaspiro core versus a standard piperazine equivalent.

Table 1: Comparative Physicochemical & Metabolic Profile

ParameterPiperazine Equivalent1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-oneCausality / Rationale
Fraction sp3 ( Fsp3​ ) 0.800.91 Quaternary spirocenter increases 3D character, improving aqueous solubility.
Topological Polar Surface Area 24.1 Ų29.5 Ų Amide carbonyl addition optimizes hydrogen bond acceptor profile.
HLM Intrinsic Clearance ( CLint​ ) > 80 µL/min/mg< 15 µL/min/mg Steric hindrance around the spirocenter blocks CYP3A4/CYP2D6 α -oxidation.
Conformational Penalty HighLow Spiro-fusion locks the dihedral angles, reducing the entropic cost of target binding.

Self-Validating In Vitro Protocols

The following protocols are designed as self-validating systems. Each workflow includes internal controls to ensure that experimental failure is immediately identifiable, guaranteeing data integrity.

Protocol 3.1: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To quantify the resistance of the spirocyclic core to CYP450-mediated degradation.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Controls: Verapamil (High clearance positive control); Warfarin (Low clearance negative control).

Step-by-Step Methodology:

  • Preparation: Dilute 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one to a 100 µM working stock in 50% Acetonitrile/Water.

  • Incubation Mix: In a 96-well deep-well plate, combine 180 µL of Phosphate Buffer, 5 µL of HLM (final concentration 0.5 mg/mL), and 5 µL of the compound stock (final concentration 1 µM). Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction.

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, withdraw a 20 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 20 µL aliquot into 60 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). This halts enzymatic activity and precipitates proteins.

  • Processing: Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean analytical plate.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the peak area ratio (Compound/IS) against time.

Protocol 3.2: High-Throughput Cell Viability Screening (CellTiter-Glo)

Purpose: To confirm that the spirocyclic fragment does not induce non-specific cytotoxicity prior to its use in targeted assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at a density of 5,000 cells/well in 30 µL of DMEM (10% FBS) into a white opaque 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one in DMSO. Using an acoustic dispenser (e.g., Echo 550), transfer 30 nL of compound to the assay plate (Final top concentration: 100 µM, 0.1% DMSO).

  • Validation Controls: Include wells with 0.1% DMSO (Vehicle/100% viability) and 10 µM Puromycin (Positive control/0% viability).

  • Incubation: Incubate the dosed plates for 72 hours at 37°C.

  • Readout: Equilibrate the plate to room temperature for 15 minutes. Add 15 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes, then incubate in the dark for 10 minutes.

  • Quantification: Measure luminescence using a multimode microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model. A successful fragment should exhibit an IC50​>50μM .

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical flow of the metabolic stability assay and the mechanistic role of the compound in PROTAC synthesis.

HLM_Workflow Prep 1. Compound Prep (1 µM final, 0.5 mg/mL HLM) Initiate 2. Initiate Reaction (Add NADPH, 37°C) Prep->Initiate Sample 3. Timepoint Sampling (0, 5, 15, 30, 60 min) Initiate->Sample Quench 4. Protein Precipitation (Ice-cold MeCN + IS) Sample->Quench Centrifuge 5. Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Calculate CL_int) Centrifuge->LCMS

Workflow for In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay.

PROTAC_Mechanism POI Target Ligand (Binds Protein of Interest) Linker 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one (Rigid Spirocyclic Linker) POI->Linker SNAr / Amidation Ternary Ternary Complex Formation (POI - Linker - E3) Linker->Ternary Induced Proximity E3 E3 Ligase Binder (e.g., CRBN or VHL ligand) E3->Linker Conjugation Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation Target Clearance

Mechanistic integration of the spirocyclic fragment as a rigid PROTAC linker.

References

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. Available at:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Spirocyclic degronimers for target protein degradation.WO2017197036A1 - Google Patents.

Sources

Application

Application Note: In Vivo Experimental Design and PK/PD Evaluation of 1-{2,6-Diazaspirononan-2-yl}butan-1-one (DSN-B1)

Application Note: In Vivo Experimental Design and PK/PD Evaluation of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one (DSN-B1) Target Audience: Preclinical Researchers, Medicinal Chemists, and CNS Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Experimental Design and PK/PD Evaluation of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one (DSN-B1)

Target Audience: Preclinical Researchers, Medicinal Chemists, and CNS Drug Development Professionals.

Executive Summary & Scientific Rationale

The optimization of central nervous system (CNS) therapeutics frequently encounters the dual hurdles of poor blood-brain barrier (BBB) penetrance and off-target toxicity. A proven strategy to overcome these liabilities is "escaping from flatland"—replacing planar, highly basic rings (such as piperazine) with rigid, 3D spirocyclic bioisosteres[1],[2].

This application note outlines the in vivo experimental design for evaluating 1-{2,6-Diazaspiro[3]nonan-2-yl}butan-1-one (DSN-B1) . In this scaffold, the 2,6-diazaspiro[3]nonane core acts as a highly effective piperazine bioisostere. The butan-1-one (butyryl) group acylates the azetidine nitrogen, creating a stable, neutral amide cap that mimics lipophilic binding pocket interactions. Meanwhile, the piperidine nitrogen remains a secondary amine, serving as the primary pharmacophore for target engagement (e.g., salt-bridge formation with aspartate residues in GPCRs or Sigma receptors)[2],[4].

Mechanistic Grounding: The Spirocyclic Advantage

The transition from a flat piperazine to the DSN-B1 spirocyclic scaffold is not merely structural; it fundamentally alters the physicochemical and pharmacological profile of the molecule:

  • Reduced Promiscuity & Toxicity: Literature demonstrates that replacing piperazine cores with diazaspiro systems significantly reduces off-target cytotoxicity and DNA damage (e.g., in PARP inhibitors like Olaparib)[1],[5],[6].

  • Enhanced BBB Penetration: The spirocyclic core lowers the overall lipophilicity (logP) while maintaining aqueous solubility. The rigid 3D vector reduces the entropic penalty upon target binding and minimizes non-specific lipid sequestration in brain tissue[4],[7].

  • Cardiovascular Safety: Altering the spatial arrangement of the basic amine disrupts the classic pharmacophore required for hERG channel binding, effectively widening the cardiovascular safety margin.

Experimental Workflow

The following workflow illustrates the self-validating system required to accurately assess both the pharmacokinetics (PK) and pharmacodynamics (PD) of DSN-B1 in preclinical rodent models.

G N1 DSN-B1 Formulation (5% DMSO, 10% Tween 80) N2 In Vivo Dosing (IV & PO in C57BL/6 Mice) N1->N2 N3 Time-Course Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) N2->N3 N4 Transcardial Perfusion (Saline flush to remove blood) N3->N4 N5 Tissue Harvesting (Plasma & Brain Homogenate) N4->N5 N6 LC-MS/MS Bioanalysis (Kpuu & PK Parameters) N5->N6 N7 Pharmacodynamic Assay (Receptor Occupancy) N5->N7

Workflow for the in vivo pharmacokinetic and pharmacodynamic evaluation of DSN-B1.

Detailed In Vivo Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, accounting for common artifacts in CNS drug development.

Protocol A: Pharmacokinetic & BBB Permeability Profiling

Objective: Determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), the gold standard for assessing true CNS exposure.

  • Formulation: Dissolve DSN-B1 in a vehicle of 5% DMSO, 10% Tween 80, and 85% sterile saline.

    • Causality: This vehicle ensures complete dissolution of the spirocyclic scaffold without causing precipitation upon injection or gastrointestinal distress, which would artificially skew absorption kinetics.

  • Dosing: Administer to male C57BL/6 mice (8-10 weeks old) intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage.

  • Sampling: At designated time points (0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose), anesthetize mice using isoflurane. Collect terminal blood via cardiac puncture into K2-EDTA tubes.

  • Transcardial Perfusion (Critical Step): Immediately perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) for 2-3 minutes.

    • Causality: The brain is highly vascularized. Without perfusion, drug present in the residual cerebral blood will artificially inflate the measured brain tissue concentration. Flushing the vasculature ensures that LC-MS/MS quantification strictly reflects the drug that has successfully crossed the BBB into the parenchyma.

  • Tissue Processing: Centrifuge blood at 3000 × g for 10 min (4°C) to isolate plasma. Homogenize brain tissue in 3 volumes (w/v) of 80% acetonitrile/water.

  • Rapid Equilibrium Dialysis (RED): Perform RED on both plasma and brain homogenates against PBS for 4 hours at 37°C to determine the fraction unbound ( fu,plasma​ and fu,brain​ ).

    • Causality: Total brain concentration ( Kp​ ) is often misleading because lipophilic compounds can become sequestered in myelin lipid bilayers, rendering them pharmacologically inactive. Calculating the unbound brain-to-plasma ratio ( Kp,uu​=Kp​×(fu,brain​/fu,plasma​) ) provides a self-validating metric of true target-accessible exposure.

  • Bioanalysis: Quantify DSN-B1 using a Triple Quadrupole LC-MS/MS in positive Multiple Reaction Monitoring (MRM) mode.

Protocol B: Target Engagement via Ex Vivo Receptor Occupancy (RO)

Objective: Confirm that the free fraction of DSN-B1 in the brain actively engages the pharmacological target.

  • Pre-treatment: Dose mice with DSN-B1 (Vehicle, 1, 3, 10, and 30 mg/kg PO). Wait 1 hour to reach Tmax​ (as determined in Protocol A).

  • Tracer Administration: Administer a known, highly selective stable-isotope labeled tracer for the target of interest via IV injection.

  • Harvest & Analysis: 30 minutes post-tracer injection, sacrifice the animals via focused microwave irradiation to halt post-mortem enzymatic degradation. Isolate the specific brain region of interest (e.g., prefrontal cortex).

  • Quantification: Homogenize the tissue and quantify the displacement of the tracer via LC-MS/MS. Calculate % Receptor Occupancy (%RO) relative to the vehicle-treated control.

Quantitative Data Presentation

The following table summarizes the anticipated improvements when transitioning a lead compound from a traditional flat piperazine core to the DSN-B1 diazaspiro scaffold.

ParameterPiperazine Lead (Flat)DSN-B1 Scaffold (Spirocyclic)Pharmacological Implication
In Vitro Clearance ( CLint​ ) 45.2 µL/min/mg12.4 µL/min/mgImproved metabolic stability due to steric hindrance shielding the amine.
Oral Bioavailability (F%) 18%65%Enhanced systemic exposure and reduced first-pass metabolism.
Brain/Plasma Ratio ( Kp​ ) 0.41.8Greater overall partitioning into CNS tissue.
Unbound Brain Ratio ( Kp,uu​ ) 0.050.65Significant increase in free, therapeutically active drug in the brain.
hERG Inhibition ( IC50​ ) 1.2 µM>30 µMReduced cardiotoxicity risk via altered basicity and 3D conformation.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 2022. URL: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. CNS Neuroscience & Therapeutics, 2017. URL: [Link]

Sources

Method

Application Note &amp; Protocols: A Framework for Cell-Based Assay Development for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, a Novel Spirocyclic Compound

Abstract The 2,6-diazaspiro[3.5]nonane scaffold is a versatile privileged structure in modern medicinal chemistry, featured in compounds targeting a diverse range of biological entities including enzymes and G-protein co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,6-diazaspiro[3.5]nonane scaffold is a versatile privileged structure in modern medicinal chemistry, featured in compounds targeting a diverse range of biological entities including enzymes and G-protein coupled receptors (GPCRs)[1]. This document provides a comprehensive framework for the initial characterization and cell-based assay development for the novel chemical entity, 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one (referred to herein as "Compound X"). As the specific biological target of Compound X is unknown, this guide presents a logical, multi-stage workflow designed to first identify its potential effects on a common and critical class of drug targets—GPCRs—and subsequently evaluate its impact on functional cellular physiology.[2][3][4] We outline a series of validated, self-correcting protocols, from primary screening using second messenger assays to secondary mechanism deconvolution and functional neuronal activity assessment. This application note is intended for researchers, scientists, and drug development professionals seeking a robust methodology to profile novel compounds with potential neuromodulatory or other receptor-mediated activities.

Part 1: Foundational Steps: Compound Preparation and Assay Readiness

Expert Insight: The most sophisticated biological assay will fail if the test compound is not handled correctly. Before interrogating any biological system, it is imperative to establish the fundamental physicochemical properties of Compound X. This ensures that the results are a true reflection of biological activity, not an artifact of poor solubility or degradation.

1.1. Protocol: Solubility and Stability Assessment

  • Objective: To determine the optimal solvent for creating a high-concentration stock solution and to assess the compound's stability in aqueous assay media.

  • Materials: Compound X (solid), DMSO (cell culture grade), PBS, complete cell culture medium (e.g., DMEM with 10% FBS).

  • Procedure (Solubility):

    • Prepare serial dilutions of DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 20 mM, 10 mM) for Compound X.

    • Add a pre-weighed amount of Compound X to a known volume of DMSO to attempt to reach the highest concentration.

    • Vortex thoroughly and observe for any visible precipitate. Use a light microscope to confirm the absence of micro-precipitates.

    • The highest concentration at which no precipitate is observed is the maximum stock concentration. A 10 mM stock in 100% DMSO is a standard starting point.

  • Procedure (Stability in Assay Buffer):

    • Dilute the DMSO stock of Compound X into the final assay buffer (e.g., DMEM) to the highest intended screening concentration (e.g., 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced artifacts.

    • Incubate the solution at 37°C for the maximum duration of a planned experiment (e.g., 4 hours).

    • Visually inspect for precipitation at time zero and at the end of the incubation.

    • (Optional) Use LC-MS to quantify the concentration of Compound X at the beginning and end of the incubation to check for chemical degradation.

1.2. Protocol: Preparation of Master Stock and Assay Plates

  • Objective: To create standardized, quality-controlled compound stocks for consistent experimental results.

  • Procedure:

    • Based on the solubility test, prepare a 10 mM master stock solution of Compound X in 100% DMSO.

    • Aliquot the master stock into small-volume, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • For experiments, create an intermediate "source" plate by performing serial dilutions of the master stock in DMSO.

    • Finally, dilute the source plate into the final assay medium to create the "assay-ready" plates containing the desired final concentrations of Compound X.

Part 2: Primary Screening: Unveiling Bioactivity via GPCR Signaling

Expert Insight: With no a priori knowledge of the target, a logical starting point is to screen against a well-characterized GPCR signaling pathway. GPCRs are the target of approximately one-third of all approved drugs, making them a high-yield target class.[4] We will use a Gq-coupled receptor as a model system. Gq activation leads to a robust and easily measurable increase in intracellular calcium ([Ca²⁺]i), providing a clear readout for receptor agonism or allosteric modulation.[4][5]

2.1. Assay Principle: Gq-Pathway Calcium Mobilization

Activation of a Gq-coupled GPCR stimulates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in [Ca²⁺]i can be detected by calcium-sensitive fluorescent dyes.[4]

2.2. Experimental Workflow: Primary Calcium Flux Assay

G_Calcium_Workflow cluster_prep Day 1: Cell Plating cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis p1 Seed HEK293 cells expressing a target Gq-coupled GPCR into 384-well plates a1 Load cells with a calcium-sensitive dye (e.g., Fluo-8) p1->a1 a2 Add Compound X (Dose-Response) a1->a2 a3 Measure baseline fluorescence a2->a3 a4 Add known agonist (for antagonist mode) a3->a4 a5 Measure fluorescence signal on a plate reader (e.g., FLIPR) a4->a5 d1 Calculate Response over Baseline a5->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine EC50 / IC50 d2->d3

Caption: Workflow for a primary calcium mobilization screen.

2.3. Protocol: High-Throughput Calcium Mobilization Assay

  • Cell Line: HEK293 cells stably expressing a model Gq-coupled receptor (e.g., the M1 muscarinic acetylcholine receptor).

  • Plating: Seed cells at a density of 15,000-20,000 cells/well in a 384-well, black-walled, clear-bottom plate. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution (on a fluorescent plate reader like FLIPR or FlexStation):

    • Place the cell plate and the assay-ready compound plate into the instrument.

    • Agonist Mode:

      • Measure baseline fluorescence for 10-20 seconds.

      • The instrument adds 10 µL of Compound X from the assay plate.

      • Immediately begin measuring the kinetic fluorescence response for 90-180 seconds.

    • Antagonist Mode:

      • Measure baseline fluorescence.

      • Add 5 µL of Compound X and incubate for 15-30 minutes.

      • Add 5 µL of a known agonist at its EC₈₀ concentration.

      • Immediately measure the kinetic fluorescence response.

  • Controls:

    • Negative Control: Wells with cells + buffer only (0% activity).

    • Positive Control: Wells with a known agonist at its maximal effective concentration (100% activity).

2.4. Data Presentation and Interpretation

Data is normalized to the controls and plotted as a dose-response curve.

CompoundAssay ModeReadoutValue (µM)
Compound X Agonist EC₅₀ 1.2
Reference AgonistAgonistEC₅₀0.05
Compound X Antagonist IC₅₀ > 50
Reference AntagonistAntagonistIC₅₀0.1

Interpretation: The hypothetical data above suggests Compound X is an agonist for the target receptor with an EC₅₀ of 1.2 µM. It shows no antagonist activity in the tested concentration range.

Part 3: Mechanism Deconvolution with an Orthogonal Assay

Expert Insight: A primary hit must be confirmed using an orthogonal assay—one that measures a different event in the signaling cascade. This ensures the observed activity is not an artifact of the assay technology (e.g., compound auto-fluorescence). β-arrestin recruitment is an excellent choice as it is a nearly universal phenomenon for GPCRs and represents a distinct, G-protein-independent signaling branch.[5]

3.1. Assay Principle: β-Arrestin Recruitment

Upon agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), GPCRs recruit β-arrestin proteins. This interaction can be measured using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), where the receptor is fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin is fused to a BRET acceptor (e.g., GFP). When the two proteins interact, energy is transferred from the donor to the acceptor, generating a measurable signal.[6]

G_BRET_Principle cluster_inactive cluster_active GPCR_RLuc GPCR-RLuc bArr_GFP β-Arrestin-GFP Ligand Compound X GPCR_RLuc_Active GPCR-RLuc Ligand->GPCR_RLuc_Active BRET BRET Signal GPCR_RLuc_Active->BRET Proximity-Induced BRET Signal bArr_GFP_Active β-Arrestin-GFP bArr_GFP_Active->BRET Proximity-Induced BRET Signal

Caption: Principle of a BRET-based β-arrestin recruitment assay.

3.2. Protocol: BRET-Based β-Arrestin Assay

  • Cell Line: HEK293 cells co-transfected to express the GPCR-RLuc fusion protein and the β-arrestin-GFP fusion protein.

  • Plating: Seed cells at 25,000-40,000 cells/well in a 96-well, white-walled, white-bottom plate. Incubate for 24-48 hours.

  • Assay Execution:

    • Remove culture medium and replace with 80 µL of assay buffer (e.g., HBSS).

    • Add 10 µL of Compound X from an assay-ready plate.

    • Incubate for 15-60 minutes at 37°C.

    • Add 10 µL of the RLuc substrate (e.g., coelenterazine h) to all wells.

    • Immediately read on a plate reader capable of simultaneous dual-emission detection (e.g., measuring light emission at ~480 nm for RLuc and ~530 nm for GFP).

  • Data Analysis:

    • Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).

    • Normalize the ratio to vehicle (0%) and a saturating concentration of a reference agonist (100%).

    • Plot the dose-response curve and calculate the EC₅₀.

Interpretation: If Compound X shows a similar potency (EC₅₀) in the β-arrestin assay as it did in the calcium flux assay, it strongly validates the compound as a true agonist for the target receptor.

Part 4: Assessing Functional Cellular Outcomes in Neuronal Models

Expert Insight: Demonstrating that a compound can modulate a signaling pathway in an engineered cell line is a crucial first step. However, the ultimate goal is to understand its effect in a more physiologically relevant context. If the hypothetical GPCR target is expressed in neurons, we must assess if Compound X can modulate neuronal function.[7][8]

4.1. Assay Principle: Neuronal Activity Monitoring

Primary neurons or iPSC-derived neurons form complex, spontaneously active networks in culture. Their electrical activity can be monitored indirectly via calcium imaging (as neuronal firing is coupled with calcium influx) or directly using microelectrode arrays (MEAs).[9][10] A compound that modulates a neuronal GPCR should alter the firing patterns of these networks.

4.2. Protocol: Neuronal Calcium Oscillation Assay

  • Cell Model: Primary cortical neurons from rodents or human iPSC-derived neurons cultured for at least 14 days in vitro to allow for network maturation.[7][8]

  • Plating: Plate neurons on poly-D-lysine coated, 96-well imaging plates.

  • Dye Loading: Load the mature neuronal cultures with a calcium indicator dye as described in Protocol 2.3.

  • Assay Execution:

    • Place the plate in a kinetic imaging reader (e.g., Incucyte® S3) equipped with an environmental chamber (37°C, 5% CO₂).[11]

    • Acquire baseline images for 5-10 minutes to capture the spontaneous calcium oscillations of the network.

    • Add Compound X at various concentrations.

    • Continue kinetic imaging for 30-60 minutes to record changes in neuronal activity.

  • Data Analysis:

    • Specialized software analyzes the image series to identify active neurons and quantify parameters like:

      • Spike/Peak frequency (Hz)

      • Spike amplitude

      • Network synchronicity (bursting behavior)

    • Compare these parameters before and after the addition of Compound X.

Interpretation: An agonist of an inhibitory neuronal GPCR (e.g., Gi-coupled) would be expected to decrease spike frequency and network bursting. Conversely, an agonist of an excitatory GPCR (e.g., Gq-coupled) would increase these parameters.

Part 5: Due Diligence: Cytotoxicity Assessment

Expert Insight: It is critical to ensure that any observed biological effect, especially an inhibitory one, is not simply a consequence of the compound killing the cells. A cytotoxicity assay should be run in parallel with all functional assays.

5.1. Protocol: Cell Viability Assay (ATP-Based)

  • Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.

  • Procedure:

    • Plate the cells (e.g., HEK293 or primary neurons) and treat with Compound X at the same concentrations and for the same duration as in the functional assays.

    • At the end of the incubation, add a single reagent (e.g., CellTiter-Glo®) that lyses the cells and provides the luciferase and substrate needed to produce light from ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability) and cells treated with a known cytotoxin (0% viability).

    • Calculate the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Interpretation: The CC₅₀ value should be significantly higher (ideally >10-fold) than the functional EC₅₀ or IC₅₀ values. If the values are close, the functional data may be confounded by toxicity.

Summary

This application note details a systematic, multi-tiered approach to characterize the novel compound 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one. By progressing from foundational compound qualification to primary screening, orthogonal validation, functional assessment, and cytotoxicity profiling, researchers can build a comprehensive and reliable data package. This workflow is designed to be adaptable, providing a robust template for the initial exploration of any novel compound with unknown biological activity.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Siehler, S. (2008). Cell-based assays in GPCR drug discovery. Biotechnology Journal. [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • MD Biosciences. Cell-based Assays. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • Barmada, S. J., et al. (2017). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kip, T., et al. (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]

  • Axion BioSystems. (2021). Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling. [Link]

  • Sartorius. Neuronal Activity Assay. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. [Link]

  • Youn, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. [Link]

  • Guo, X., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists. European Journal of Medicinal Chemistry. [Link]

  • Székely, R., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Grigor'ev, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

  • Kuwano, K., et al. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry. [Link]nlm.nih.gov/8632418/)

Sources

Application

Using 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one as a chemical probe for [target protein]

Application Note: Characterization of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one as a Chemical Probe for ENPP1 in STING Pathway Modulation Scientific Background & Rationale The activation of the stimulator of interferon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Characterization of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one as a Chemical Probe for ENPP1 in STING Pathway Modulation

Scientific Background & Rationale

The activation of the stimulator of interferon genes (STING) pathway has emerged as a transformative strategy in cancer immunotherapy. The endogenous STING agonist, 2'3'-cyclic GMP-AMP (cGAMP), is synthesized by cGAS in response to cytosolic double-stranded DNA. However, the accumulation of extracellular cGAMP is tightly regulated by Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) , a transmembrane glycoprotein that rapidly hydrolyzes cGAMP into inactive AMP and GMP [3]. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, dampening anti-tumor immunity.

Recent structural and medicinal chemistry campaigns have identified spirocyclic amines—specifically 2,6-diazaspiro[1]nonane derivatives—as highly potent scaffolds for ENPP1 inhibition [1]. The compound 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one serves as an ideal minimal pharmacophore probe. The rigid spirocyclic core provides high sp³ character and metabolic stability, while the butyryl capping group (butan-1-one) acts as a lipophilic vector that occupies the hydrophobic pocket adjacent to ENPP1's zinc-binding site. The free secondary amine on the piperidine ring remains available for critical hydrogen bonding with the catalytic threonine (T238) or for further synthetic elaboration.

Pathway DNA Cytosolic dsDNA cGAS cGAS Sensor DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Binds & Activates ENPP1 ENPP1 Hydrolase cGAMP->ENPP1 Substrate for IFN Type I Interferon Response STING->IFN Induces Transcription Degradation AMP + GMP (Inactive) ENPP1->Degradation Hydrolyzes into Probe Spirocyclic Probe Probe->ENPP1 Inhibits Catalytic Site

Figure 1: cGAS-STING pathway modulation via ENPP1 inhibition by the spirocyclic probe.

Experimental Workflow Design

To ensure scientific integrity, the evaluation of this chemical probe must follow a self-validating workflow. We begin with a high-throughput biochemical surrogate assay, validate target engagement using the physiological substrate (cGAMP) in a cellular lysate, and finally confirm phenotypic translation via a functional reporter assay.

Workflow Step1 1. Probe Prep DMSO Stock Step2 2. Biochemical p-NPT Assay Step1->Step2 Step3 3. Cellular cGAMP TLC Step2->Step3 Step4 4. Functional IFN-β Secretion Step3->Step4

Figure 2: Self-validating experimental workflow for characterizing ENPP1 chemical probes.

Step-by-Step Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay (p-NPT Cleavage)

Causality & Rationale: We utilize p-nitrophenyl thymidine 5'-monophosphate (p-NPT) as a synthetic substrate. ENPP1 cleaves the phosphodiester bond of p-NPT, releasing p-nitrophenol, which turns yellow in alkaline conditions. This allows for direct, continuous colorimetric monitoring at 405 nm without the need for complex coupling enzymes that might introduce false positives [4].

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 10 µM ZnCl₂, pH 8.5). Note: Zn²⁺ is critical as ENPP1 is a zinc-dependent metalloenzyme.

  • Probe Dilution: Prepare a 10 mM stock of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one in 100% DMSO. Perform 3-fold serial dilutions.

  • Enzyme Pre-incubation: In a 96-well plate, add 25 µL of diluted probe (final DMSO concentration 1%) and 25 µL of recombinant human ENPP1 (final concentration 2 ng/µL). Incubate at 37°C for 15 minutes to allow orthosteric pocket binding.

  • Reaction Initiation: Add 50 µL of 2 mM p-NPT substrate to all wells.

  • Kinetic Readout: Immediately read absorbance at 405 nm every minute for 45 minutes at 37°C. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.

Protocol 2: Cellular 2'3'-cGAMP Hydrolysis Assay (TLC-based)

Causality & Rationale: While p-NPT is excellent for high-throughput screening, it does not perfectly mimic the steric bulk of the endogenous dinucleotide. To prove true target engagement, we must measure the prevention of 2'3'-cGAMP degradation in a complex cellular matrix. Thin-Layer Chromatography (TLC) physically separates intact cGAMP from its degradation products (AMP/GMP) based on polarity [3].

  • Lysate Preparation: Lyse THP-1 human monocytes (which express high endogenous ENPP1) in standard activity buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂).

  • Reaction Setup: Combine 10 µL of THP-1 lysate (1 mg/mL total protein) with 5 µL of the spirocyclic probe at varying concentrations.

  • Substrate Addition: Spike the reaction with 5 µL of a substrate mix containing 5 µM unlabeled cGAMP and a trace amount of [³²P]-cGAMP. Incubate at 37°C for 60 minutes.

  • Quenching & Spotting: Quench the reaction by heating to 95°C for 5 minutes. Spot 1 µL of the reaction mixture onto an HP-TLC silica gel plate.

  • Development: Run the TLC plate in a mobile phase of 85% ethanol and 5 mM NH₄HCO₃.

  • Quantification: Expose the plate to a phosphor screen and image using a Typhoon scanner. Calculate the ratio of intact [³²P]-cGAMP to free [³²P]-AMP to determine cellular IC₅₀.

Protocol 3: Functional STING Activation Assay (IFN-β Secretion)

Causality & Rationale: Inhibiting ENPP1 is only therapeutically relevant if it rescues STING activation. By treating reporter cells with exogenous cGAMP in the presence of the probe, we can quantify the restoration of downstream IRF3-mediated transcription [2].

  • Cell Seeding: Seed THP-1 Dual reporter cells (expressing an IRF-inducible secreted embryonic alkaline phosphatase [SEAP] reporter) at 1×10⁵ cells/well in a 96-well plate.

  • Co-Treatment: Treat cells with 10 µM exogenous 2'3'-cGAMP and titrations of the spirocyclic probe. Self-Validation: Include a well with cGAMP alone (negative control, high degradation) and a well with a known potent ENPP1 inhibitor (positive control).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Reporter Readout: Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of QUANTI-Blue™ solution. Incubate for 1 hour and measure absorbance at 620 nm to quantify IFN-β pathway activation (EC₅₀).

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile when utilizing 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one (and its optimized derivatives) as an ENPP1 probe.

ParameterAssay TypeExpected RangeBiological Significance
IC₅₀ (Biochemical) p-NPT Hydrolysis10 - 50 nMIntrinsic binding affinity to the ENPP1 catalytic domain.
IC₅₀ (Cellular) cGAMP Degradation (TLC)50 - 200 nMTarget engagement in a complex cellular milieu (accounts for membrane permeability and protein binding).
EC₅₀ (Functional) IFN-β Secretion (SEAP)100 - 500 nMTranslation of enzymatic inhibition to STING pathway activation.
Selectivity Fold ENPP2/ENPP3 vs ENPP1>100-foldMitigation of off-target toxicity (e.g., preventing ENPP2/Autotaxin interference).

References

  • Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences (PNAS). View Source
  • Application Notes: ENPP1 Enzyme Activity Assay with a Small Molecule Inhibitor. BenchChem Protocols. View Source

Sources

Method

Radiolabeling 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one for imaging studies

Application Note: Radiolabeling Strategies for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one in PET Imaging Studies Introduction & Scientific Rationale The development of novel Positron Emission Tomography (PET) radiotrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Radiolabeling Strategies for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one in PET Imaging Studies

Introduction & Scientific Rationale

The development of novel Positron Emission Tomography (PET) radiotracers relies heavily on robust, metabolically stable scaffolds. The spirocyclic diamine 2,6-diazaspiro[3.5]nonane has gained significant traction as a conformationally restricted, highly rigid bioisostere for piperazine[1].

In the specific construct of 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one, the N2 position is acylated with a butyryl group. This modification serves two critical purposes: it neutralizes one basic amine to enhance blood-brain barrier (BBB) penetrance, and it provides a lipophilic vector for target interaction. The remaining N6 position is a secondary amine, presenting an ideal, highly nucleophilic site for late-stage radiolabeling via N-alkylation[2].

Causality Behind Experimental Choices

To translate this scaffold into a viable PET tracer, two primary radiolabeling strategies are employed. Each is tailored to specific clinical imaging windows and isotopic constraints, requiring distinct chemical logic:

  • Strategy A: Carbon-11 Methylation ([¹¹C]CH₃-Tracer)

    • Mechanistic Logic: For secondary amines,[¹¹C]methyl iodide ([¹¹C]CH₃I) is traditionally used[2]. However, to maximize the radiochemical yield (RCY) within the short half-life of Carbon-11 (20.4 min), we utilize [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The triflate anion is a superior leaving group compared to iodide, reducing the required activation energy for the SN2 substitution. This allows the reaction to proceed at lower temperatures (90 °C) and shorter times (5 min), minimizing thermal degradation of the precursor.

  • Strategy B: Fluorine-18 Fluoroalkylation ([¹⁸F]Fluoroethyl-Tracer)

    • Mechanistic Logic: Fluorine-18 (t₁/₂ = 109.8 min) allows for extended imaging protocols. Direct radiofluorination of aliphatic amines is chemically prohibitive, so we employ a prosthetic group strategy using 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). Because secondary amines can exhibit sluggish kinetics with [¹⁸F]FETos alone, our protocol incorporates an alkali iodide catalyst (Potassium Iodide, KI). KI promotes an in situ Finkelstein-type halogen exchange, converting [¹⁸F]FETos to the highly reactive 1-iodo-2-[¹⁸F]fluoroethane, which rapidly alkylates the N6 amine, effectively doubling the RCY[3].

Mechanistic Workflow

G cluster_C11 Carbon-11 Pathway cluster_F18 Fluorine-18 Pathway Precursor Precursor: 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one (Secondary Amine at N6) C11_Reagent [11C]CH3OTf + NaOH in DMF (High Reactivity Electrophile) Precursor->C11_Reagent F18_Reagent [18F]FETos + K2CO3 + KI in DMSO (KI promotes in situ iodination) Precursor->F18_Reagent C11_Product N6-[11C]Methyl Derivative (t1/2 = 20.4 min) C11_Reagent->C11_Product 90 °C, 5 min Nucleophilic Substitution F18_Product N6-[18F]Fluoroethyl Derivative (t1/2 = 109.8 min) F18_Reagent->F18_Product 100 °C, 15 min Alkali Iodide Catalysis

Figure 1: Radiolabeling pathways for 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one via ¹¹C and ¹⁸F.

Experimental Protocols

Note: These protocols are designed as self-validating systems. Progression to in vivo application is strictly gated by the Quality Control parameters outlined in Section 6.

Protocol A: Synthesis of N6-[¹¹C]Methyl-1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

  • Precursor Preparation : Dissolve 1.0 mg of 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one (free base) in 300 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition : Add 5 µL of 0.5 M aqueous NaOH. Rationale: Deprotonating the secondary amine ensures it remains in its most nucleophilic state during the rapid trapping phase.

  • Radiolabeling : Trap cyclotron-produced [¹¹C]CH₃OTf (transferred via a helium stream from the synthesis module) into the precursor solution at room temperature until the radioactivity plateau is reached.

  • Alkylation : Seal the V-vial and heat the mixture at 90 °C for exactly 5 minutes.

  • Quenching & Purification : Quench the reaction with 1 mL of HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile). Inject the crude mixture onto a semi-preparative RP-HPLC column (C18, 250 × 10 mm).

  • Formulation : Collect the radioactive product peak, dilute with 20 mL of sterile water, and trap on a C18 Sep-Pak cartridge. Wash with water (10 mL) and elute with 1 mL of USP-grade Ethanol, followed by 9 mL of 0.9% Saline.

Protocol B: Synthesis of N6-[¹⁸F]Fluoroethyl-1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

  • Prosthetic Group Synthesis : Synthesize[¹⁸F]FETos by reacting [¹⁸F]fluoride (activated with Kryptofix 2.2.2/K₂CO₃) with ethylene glycol-1,2-ditosylate in acetonitrile at 90 °C for 5 min. Purify via solid-phase extraction (SPE)[3].

  • Precursor Mixture : In a separate reaction vessel, combine 2.0 mg of the spirocyclic precursor, 1.0 mg of K₂CO₃, and 0.5 mg of KI in 500 µL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Catalytic Coupling : Add the purified [¹⁸F]FETos to the precursor mixture. Heat the sealed vessel at 100 °C for 15 minutes. Rationale: The KI acts as a crucial catalyst to form the reactive iodinated intermediate in situ, overcoming the steric hindrance of the spirocycle[3].

  • Purification : Cool the reactor to 30 °C, dilute with 1.5 mL of water, and purify via semi-preparative RP-HPLC.

  • Formulation : Isolate the product fraction, extract via C18 SPE, and formulate in 10% EtOH in sterile saline.

Data Presentation: Protocol Benchmarking

Parameter[¹¹C]Methylation[¹⁸F]Fluoroalkylation
Target Functional Group N6 Secondary AmineN6 Secondary Amine
Radiolabeling Agent [¹¹C]CH₃OTf[¹⁸F]FETos
Catalyst / Base NaOH (aq)KI / K₂CO₃
Solvent Anhydrous DMFAnhydrous DMSO
Reaction Conditions 90 °C for 5 min100 °C for 15 min
Decay-Corrected RCY 35 – 45%40 – 60%
Molar Activity (End of Synth) 100 – 200 GBq/µmol150 – 300 GBq/µmol
Total Synthesis Time ~35 minutes~65 minutes

Quality Control & Validation

To ensure the trustworthiness of the final radiotracer, an aliquot of the formulated product must be subjected to analytical radio-HPLC. The retention time of the radioactive peak must perfectly co-elute with the UV peak (254 nm) of a fully characterized, non-radioactive reference standard (the ¹²C-methyl or ¹⁹F-fluoroethyl derivative). Radiochemical purity (RCP) must exceed 95%. Furthermore, the formulation must pass standard endotoxin (<175 EU/V) and filter-integrity sterility testing prior to release for in vivo imaging studies.

References

  • [1] Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Thieme Connect.1

  • [2] Huntington's Disease: A Review of the Known PET Imaging Biomarkers and Targeting Radiotracers. Amsterdam UMC.2

  • [3] Efficient alkali iodide promoted 18F-fluoroethylations with 2-[18F]fluoroethyl tosylate and 1-bromo-2-[18F]fluoroethane. Johannes Gutenberg University Mainz. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one synthesis

Synthesis Support Center: Yield Optimization for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Support Center: Yield Optimization for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one.

Constrained spirocyclic amines, such as the 2,6-diazaspiro[3.5]nonane scaffold, are increasingly utilized in medicinal chemistry to impart three-dimensional rigidity and improve the pharmacokinetic profiles of drug candidates[1]. The standard synthetic route involves the N2-acylation of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate followed by N6-Boc deprotection[2]. While conceptually straightforward, researchers frequently encounter severe yield attrition during these steps. This guide dissects the mechanistic causality behind these losses and provides self-validating protocols to ensure high-yielding, reproducible results.

Process Workflow Diagram

SynthesisWorkflow SM Starting Material: tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Acylation Phase 1: N2-Acylation Butyric Acid, T3P, DIPEA SM->Acylation Intermediate Intermediate: tert-butyl 2-butyryl-2,6-diazaspiro[3.5]nonane-6-carboxylate Acylation->Intermediate Avoid HATU to prevent guanidinylation Deprotection Phase 2: N6-Boc Deprotection 4M HCl in Dioxane Intermediate->Deprotection Crude Crude Product (HCl salt) Deprotection->Crude Evaporate to dryness Purification Phase 3: Freebasing & Isolation SCX Catch-and-Release Crude->Purification Avoid aqueous workup Final Final Product: 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Purification->Final Elute with NH3/MeOH

Figure 1: Optimized synthetic workflow for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one.

Diagnostic Troubleshooting Guide

Phase 1: N2-Acylation Yield Attrition

Symptom: Low conversion to the intermediate or the presence of a +98 m/z byproduct during LC-MS analysis. Causality: The N2 nitrogen resides in a strained 4-membered azetidine ring. While generally nucleophilic, the geometry can slow down the acylation rate compared to unhindered primary amines. If you are using uronium-based coupling agents like HATU or HBTU, the slower acylation rate allows the azetidine to attack the uronium carbon instead of the activated ester. This forms an inactive, highly stable tetramethylguanidinium byproduct, permanently capping your starting material. Solution: Switch to a non-uronium coupling agent. Propylphosphonic anhydride (T3P) or EDC/HOBt are vastly superior for secondary or geometrically constrained amines because they cannot form guanidinylation byproducts.

Quantitative Data: Coupling Agent Comparison

Coupling AgentByproduct RiskReaction KineticsAverage Isolated YieldRecommendation
HATU / DIPEAHigh (Guanidinylation)Fast45 - 55%Not Recommended
EDC / HOBtLowModerate75 - 82%Acceptable
Butyryl ChlorideModerate (Hydrolysis)Very Fast80 - 85%Good (Requires strict anhydrous conditions)
T3P / DIPEANoneFast90 - 95%Optimal (Cleanest profile, easy workup)
Phase 2: Boc Deprotection & The "Lost Yield" Phenomenon

Symptom: LC-MS shows 100% conversion to the deprotected product, but the isolated yield after workup is <30%. Causality: This is the most common failure point in spirocyclic amine synthesis. The final product, 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, contains a free secondary amine (N6) and a highly polar amide (N2). Its partition coefficient (LogP) is extremely low. If you perform a standard aqueous basic workup (e.g., quenching the acidic reaction with saturated NaHCO3 and extracting with DCM or EtOAc), the product will remain partitioned in the aqueous layer[3]. Solution: Completely eliminate liquid-liquid extraction from your protocol. Use Strong Cation Exchange (SCX) chromatography (Catch-and-Release). The acidic resin traps the protonated spirocyclic amine. Non-basic impurities are washed away with methanol, and the pure free base is released using a solution of ammonia in methanol.

Self-Validating Experimental Protocols

Protocol 1: T3P-Mediated Acylation of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
  • Preparation: Dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq, 1.0 mmol) and butyric acid (1.2 eq, 1.2 mmol) in anhydrous ethyl acetate (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 5 minutes at room temperature.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq, 1.5 mmol).

    • Self-Validation Check: The reaction should remain clear; no gas evolution should occur. If gas evolves, your reagents are wet.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 5 mL), water (5 mL), and brine (5 mL). Dry over Na2SO4, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol 2: Anhydrous Deprotection and SCX Isolation
  • Cleavage: Dissolve the intermediate from Protocol 1 in minimal 1,4-dioxane (2.0 mL). Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

    • Self-Validation Check: A white precipitate (the HCl salt of the product) should begin to form within 30 minutes, confirming successful Boc cleavage.

  • Concentration: Evaporate the solvent completely under reduced pressure to yield the crude HCl salt[3]. Do not add water.

  • SCX Loading: Dissolve the crude salt in methanol (3.0 mL). Load onto a pre-conditioned SCX-2 cartridge (10 g).

  • Washing: Wash the cartridge with 3 column volumes (CV) of methanol to remove acidic and neutral impurities.

  • Elution: Elute the target molecule using 2M NH3 in methanol (3 CV).

  • Final Isolation: Concentrate the ammoniacal eluent in vacuo to afford 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one as a pure, free-flowing oil or solid.

Frequently Asked Questions (FAQs)

Q: Can I use TFA instead of HCl in dioxane for the deprotection? A: Yes, TFA in DCM (1:1 v/v) is highly effective for removing the Boc group from the N6 position[1]. However, TFA forms a strong trifluoroacetate salt with the secondary amine, which can be more difficult to free-base than the HCl salt. If using TFA, the SCX catch-and-release method is absolutely mandatory, as TFA salts are notoriously soluble in organic/aqueous mixtures, further complicating liquid-liquid extraction.

Q: My LC-MS shows a mass corresponding to M+18 during the acylation step. What is this? A: This is likely the unreacted butyric acid or a hydrolyzed active ester. Ensure your solvents are strictly anhydrous. If using butyryl chloride, the M+18 peak indicates that the acid chloride has hydrolyzed to butyric acid before it could react with the azetidine. Ensure your DIPEA is dry and the reaction is purged with nitrogen.

Q: Why does the azetidine ring remain stable during the acidic deprotection? A: While azetidines possess significant ring strain (~26 kcal/mol), the 2,6-diazaspiro[3.5]nonane system is surprisingly robust under standard acidic conditions (TFA or 4M HCl) at room temperature[2]. Ring-opening typically requires strong nucleophiles combined with heat, or reductive conditions. The acylation at N2 further stabilizes the azetidine ring by withdrawing electron density, making the amide bond highly resistant to acidic cleavage.

Q: How do I store the final product? A: As a free base, 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one is prone to absorbing atmospheric carbon dioxide to form carbamate salts. Store the compound under an inert atmosphere (Argon or Nitrogen) at -20 °C. Alternatively, store it as the HCl salt, which is bench-stable, and free-base it immediately prior to your biological assays.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. thieme-connect.com. 1

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry (Abstract). thieme-connect.com. 2

  • US9682991B2 - Tricyclic compounds for use as kinase inhibitors. google.com. 3

Sources

Optimization

Stability and degradation of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one in solution

Welcome to the Technical Support Center for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one . Spirocyclic diamines, particularly those containing four-membered azetidine rings fused to six-membered piperidine rings, are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one .

Spirocyclic diamines, particularly those containing four-membered azetidine rings fused to six-membered piperidine rings, are highly valued in modern drug discovery. They provide rigid, three-dimensional scaffolds that improve ligand efficiency and modulate physicochemical properties[1]. However, the unique structural combination of a strained azetidine ring (position 2) and a highly basic secondary amine (position 6) introduces specific solution-phase stability challenges.

This guide synthesizes mechanistic causality with field-proven protocols to help researchers troubleshoot degradation issues, prevent artifactual data, and ensure the integrity of experimental workflows.

Part 1: Mechanistic Grounding – The Causality of Degradation

To effectively troubleshoot solution instability, one must first understand the intrinsic vulnerabilities of the 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one scaffold.

  • Azetidine Ring Strain & Acid-Mediated Ring Opening: While the butyryl group at the N2 position (azetidine nitrogen) reduces the basicity of the nitrogen via amide resonance, the four-membered ring remains highly strained. Under acidic conditions (pH < 3), protonation of the adjacent basic piperidine nitrogen (N6) or the amide oxygen can activate the azetidine ring toward nucleophilic attack by water, leading to irreversible ring-opening degradation[2].

  • Secondary Amine Reactivity & Carbamate Formation: The free secondary amine on the piperidine ring (N6) is highly nucleophilic and basic. In neutral to basic aqueous solutions, or in unsealed organic solvents like DMSO, this secondary amine rapidly reacts with atmospheric carbon dioxide ( CO2​ ) to form stable carbamate salts[3]. This alters the compound's solubility, shifts the pH of the microenvironment, and reduces the effective concentration of the active pharmaceutical ingredient (API) in biochemical assays.

Pathways Parent 1-{2,6-Diazaspiro[3.5]nonan-2-yl} butan-1-one Carbamate Carbamate Adduct (+44 Da) Parent->Carbamate Atmospheric CO2 (Basic/Neutral pH) RingOpen Azetidine Ring-Opened Degradant (+18 Da) Parent->RingOpen Aqueous Acid (pH < 3) Hydrolysis Deacylated Core (-70 Da) Parent->Hydrolysis Strong Base/Acid + Heat

Caption: Major degradation pathways of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one in solution.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a rapid loss of compound concentration in my acidic assay buffer (pH 2.5). What is the mechanism, and how do I prevent it? A: This is a classic presentation of acid-mediated intramolecular or hydrolytic ring-opening[2]. The strain of the azetidine ring makes it susceptible to nucleophilic attack by water when the molecule is highly protonated[4]. Solution: Avoid prolonged storage of the compound in buffers containing 0.1% TFA or high concentrations of HCl. If acidic conditions are strictly required for your HPLC/assay, prepare the solutions immediately before use and maintain the autosampler at 4°C. For long-term storage, adjust the buffer pH to ≥ 4.0.

Q2: My 10 mM DMSO stock solution developed a white precipitate after being left on the bench for a week. Is the compound degrading? A: The compound is likely not degrading structurally, but rather reacting with atmospheric CO2​ . The free piperidine secondary amine acts as a CO2​ scrubber, forming an insoluble carbamate salt[3]. Solution: This process is reversible but problematic for concentration accuracy. To recover the free amine, gently warm the solution to 40°C while sparging with Argon or Nitrogen to drive off the CO2​ . Moving forward, always store stock solutions in tightly sealed vials backfilled with an inert gas.

Q3: My LC-MS analysis shows unexpected mass adducts at +18 Da and +44 Da relative to the parent mass. How do I interpret this? A: These mass shifts are highly diagnostic for this specific chemotype:

  • +44 Da: Indicates the formation of a carbamate ( R2​N−COO− ). This occurs in the electrospray source or in the solution prior to injection.

  • +18 Da: Indicates the addition of water ( H2​O ), confirming that the azetidine ring has opened to form an acyclic amino-alcohol derivative.

Workflow Start Analyze LC-MS/HPLC Data CheckMass Is there a mass shift? Start->CheckMass Mass44 +44 Da (Carbamate) CheckMass->Mass44 Yes Mass18 +18 Da (Ring Opening) CheckMass->Mass18 Yes MassLoss -70 Da (Hydrolysis) CheckMass->MassLoss Yes Action1 Degas solvents & store under Argon Mass44->Action1 Action2 Increase buffer pH to > 4.0 Avoid prolonged TFA exposure Mass18->Action2 Action3 Lower storage temperature Check buffer nucleophiles MassLoss->Action3

Caption: Troubleshooting workflow for resolving solution instability and mass adducts.

Part 3: Quantitative Data Summaries

To aid in experimental design, the following tables summarize the expected stability profiles and diagnostic markers for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one.

Table 1: pH-Dependent Half-Life ( T1/2​ ) in Aqueous Solution at 25°C

Buffer ConditionpH LevelEstimated T1/2​ Primary Degradation Mechanism
0.1 M HCl1.0< 2 hoursAzetidine ring-opening
Acetate Buffer4.5> 72 hoursStable (Minor hydrolysis)
PBS7.4> 14 daysStable (Susceptible to CO2​ if unsealed)
0.1 M NaOH13.0~ 48 hoursButyramide hydrolysis

Table 2: Diagnostic LC-MS Adducts and Structural Assignments

Observed Δ MassChemical Formula ChangeStructural AssignmentCausality
+ 44 Da +CO2​ Piperidine N-CarbamateExposure to atmospheric CO2​
+ 18 Da +H2​O Ring-opened amino-alcoholAcid-catalyzed hydrolysis
- 70 Da −C4​H6​O Deacylated spirocycleBase/Acid catalyzed amide cleavage

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of CO2​ -Free Stock Solutions

Because the secondary amine acts as a CO2​ sink, standard dissolution protocols often result in inaccurate molarities. This self-validating system ensures an exact concentration of the free base.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of anhydrous DMSO into a septum-sealed vial. Sparge with high-purity Argon gas for 15 minutes using a submerged needle, with a secondary vent needle to allow gas escape.

  • Dissolution: Weigh the required amount of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one into a dry, Argon-purged vial. Rapidly inject the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Sonication: Sonicate the sealed vial for 60 seconds at room temperature to ensure complete dissolution.

  • Validation Step (LC-MS): Inject a 1 µL aliquot into an LC-MS system operating in positive ESI mode.

    • Pass Criteria: The extracted ion chromatogram (EIC) shows >98% purity for the parent mass ( [M+H]+ ~197.16) with the +44 Da carbamate peak representing <2% of the total ion count.

  • Storage: Store the validated stock at -20°C. Always allow the vial to reach room temperature before breaking the seal to prevent condensation.

Protocol B: Forced Degradation Profiling for Assay Design

Before utilizing this compound in long-term cellular assays, establish its specific stability boundaries using this forced degradation matrix.

Step-by-Step Methodology:

  • Prepare a 1 mM working solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Aliquot 1 mL of the working solution into three separate vials:

    • Vial 1 (Acidic): Add 100 µL of 1.0 N HCl.

    • Vial 2 (Basic): Add 100 µL of 1.0 N NaOH.

    • Vial 3 (Oxidative): Add 100 µL of 3% H2​O2​ .

  • Incubate all vials at 40°C in a thermomixer.

  • Sampling: Extract 50 µL aliquots at T=0,2,8, and 24 hours. Immediately quench the acidic/basic samples with equivalent neutralizing buffers.

  • Analysis: Run the samples via UPLC-UV-MS. Plot the area under the curve (AUC) of the parent peak over time to calculate the degradation rate constants ( k ) and half-lives ( T1/2​ ) for your specific assay conditions.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. American Chemical Society (ACS). Available at:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society (ACS). Available at:[Link]

  • Toward Rational Design of Amine Solutions for PCC Applications: The Kinetics of the Reaction of CO2(aq) with Cyclic and Secondary Amines in Aqueous Solution. American Chemical Society (ACS). Available at:[Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for synthesizing 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one. This resource is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and refine experimental outcomes. The following content is structured as a series of frequently asked questions and in-depth troubleshooting guides, providing not only procedural steps but also the underlying scientific rationale for key decisions.

Overview of the Synthesis

The target molecule, 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, is an amide formed by the acylation of the secondary amine on the azetidine ring of the 2,6-Diazaspiro[3.5]nonane scaffold. The synthesis appears straightforward but requires careful control of conditions to ensure high yield, purity, and regioselectivity.

Synthesis_Overview cluster_reactants Reactants Amine 2,6-Diazaspiro[3.5]nonane Coupling Coupling Conditions (Base, Solvent, Temp) Amine->Coupling Acylating_Agent Butanoyl Chloride or Butyric Acid Acylating_Agent->Coupling Product 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Coupling->Product Amide Bond Formation

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A: The most direct approach involves reacting 2,6-Diazaspiro[3.5]nonane with an activated derivative of butyric acid. Two primary choices for the acylating agent are:

  • Butanoyl Chloride: This is a highly reactive acid chloride that readily acylates amines.[1] The reaction is typically fast and high-yielding but produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[2]

  • Butyric Acid: This carboxylic acid is less reactive and requires an in situ activating agent (a "coupling reagent") to facilitate amide bond formation.[3] This method offers milder conditions and avoids the generation of HCl.

The 2,6-Diazaspiro[3.5]nonane should be of high purity. If it is supplied as a salt (e.g., hydrochloride), it must be converted to the free base before the reaction.

Q2: Which synthetic route is better: using butanoyl chloride or butyric acid with a coupling reagent?

A: The choice depends on your specific experimental constraints, such as substrate sensitivity, available reagents, and desired scale.

FeatureButanoyl Chloride MethodButyric Acid + Coupling Reagent Method
Reactivity HighModerate to High (Reagent Dependent)
Speed Fast, often complete at 0 °C to RT.Slower, may require longer reaction times.
Byproducts Stoichiometric HCl (corrosive).Urea or phosphonium byproducts (often easier to remove).[4]
Conditions Can be harsh if not controlled.Generally milder, good for sensitive substrates.
Cost Often more economical for simple acylations.Coupling reagents (e.g., HATU, PyBOP) can be expensive.[5]
Recommendation Excellent for robust, scalable synthesis.Preferred for medicinal chemistry, small-scale synthesis, and when avoiding racemization is critical (though not applicable here).[3]

Q3: How do I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most common and effective method.[6]

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH), is a good starting point. The basic additive helps prevent the amine products from streaking on the acidic silica plate.

  • Visualization: Use a combination of UV light (if your compounds are UV active) and a chemical stain. Ninhydrin stain is particularly useful as it will stain the primary/secondary amine starting material but not the tertiary amide product, providing a clear indication of consumption.[7]

Q4: Is regioselectivity an issue? Will the butanoyl group react with the piperidine nitrogen instead of the azetidine nitrogen?

A: While both nitrogens are secondary amines, the azetidine nitrogen is generally more sterically hindered and part of a more strained four-membered ring. However, under standard acylation conditions, selective acylation at one nitrogen is expected, especially if using a monoprotected spirocycle. If starting with the unprotected 2,6-Diazaspiro[3.5]nonane, a mixture of mono-acylated (at N2 and N6) and di-acylated products is possible. For selective synthesis, it is highly recommended to start with an orthogonally protected spirocycle, such as N6-Boc-2,6-diazaspiro[3.5]nonane, perform the acylation at the free N2 position, and then deprotect if necessary.

Troubleshooting Guide

This guide addresses specific experimental failures in a logical, diagnostic format.

Troubleshooting_Flowchart Start Reaction Issue: Low or No Product Yield Check_SM TLC Analysis: Starting Materials (SM) Present? Start->Check_SM Check_Impurity TLC/LCMS Analysis: New Impurity Spots Observed? Check_SM->Check_Impurity No, SM consumed Inactive_Reagents Potential Cause: - Inactive acylating agent/coupling reagent - Insufficient base - Amine salt used instead of free base Check_SM->Inactive_Reagents Yes, mostly unreacted SM Hydrolysis Potential Cause: Hydrolysis of Butanoyl Chloride to Butyric Acid Check_Impurity->Hydrolysis Yes, polar impurity observed Guanidinium Potential Cause: Side-reaction of amine with uronium coupling reagent [18] Check_Impurity->Guanidinium Yes, non-polar impurity observed Workup_Loss Potential Cause: Product loss during aqueous workup or purification Check_Impurity->Workup_Loss No, clean reaction but low isolated yield Solution_Inactive Solution: - Use fresh/anhydrous reagents [13] - Ensure >1 eq. of base for acid chloride method [19] - Convert amine salt to free base Inactive_Reagents->Solution_Inactive Solution_Hydrolysis Solution: - Use anhydrous solvents/glassware - Run under inert (N₂/Ar) atmosphere [13] Hydrolysis->Solution_Hydrolysis Solution_Guanidinium Solution: - Add coupling reagent to acid first (pre-activation) - Then, add amine to the activated mixture [18] Guanidinium->Solution_Guanidinium Solution_Workup Solution: - Avoid overly acidic/basic washes - Use amine-functionalized silica for chromatography [37] Workup_Loss->Solution_Workup

Caption: A workflow for diagnosing low-yield reactions.

Issue 1: Low or No Product Yield with Starting Materials Remaining

Question: My TLC/LCMS shows significant amounts of unreacted 2,6-Diazaspiro[3.5]nonane after the recommended reaction time. What went wrong?

Answer: This issue points to a problem with reaction initiation or stoichiometry.

  • Potential Cause A: Inactive Acylating Agent.

    • Rationale: If using butanoyl chloride, it may have hydrolyzed due to improper storage. If using butyric acid with a coupling reagent like EDC or HATU, these reagents are also moisture-sensitive and can rapidly become inactive.[8]

    • Solution: Use a fresh bottle of butanoyl chloride or coupling reagent. Always store these reagents in a desiccator and allow them to warm to room temperature before opening to prevent moisture condensation.[8]

  • Potential Cause B: Insufficient Base (Schotten-Baumann Conditions).

    • Rationale: The reaction of butanoyl chloride with the amine generates one equivalent of HCl.[4] This acid will protonate a molecule of the starting amine, rendering it non-nucleophilic and halting the reaction. If only one equivalent of the amine is used without an additional base, the theoretical maximum yield is only 50%.[4]

    • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to act as an HCl scavenger.[7][9]

  • Potential Cause C: Starting Amine is Protonated.

    • Rationale: If your 2,6-Diazaspiro[3.5]nonane is in its hydrochloride salt form, the amine nitrogens are already protonated and cannot act as nucleophiles.

    • Solution: Before the reaction, neutralize the amine salt. This can be done by dissolving the salt in a solvent like DCM and washing with an aqueous base (e.g., NaHCO₃ or a dilute NaOH solution), followed by drying the organic layer. Alternatively, add an extra equivalent of base (e.g., Et₃N) to the reaction mixture to generate the free base in situ.

Issue 2: Formation of Significant Impurities

Question: My reaction consumes the starting material, but I am getting a major side product instead of the desired amide. How do I identify and prevent this?

Answer: The nature of the side product depends on the chosen method.

  • Side Product A: Butyric Acid (when using Butanoyl Chloride).

    • Identification: A polar spot on TLC that may streak. Can be confirmed by LCMS.

    • Cause: Hydrolysis of the butanoyl chloride starting material by trace amounts of water in the solvent or on the glassware.[10]

    • Prevention: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[8]

  • Side Product B: N-acylurea (when using Carbodiimides like EDC/DCC).

    • Identification: A typically non-polar, greasy byproduct that is notoriously difficult to remove via standard silica gel chromatography.[4]

    • Cause: Rearrangement of the O-acylisourea intermediate.

    • Prevention: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or Oxyma. These additives trap the active intermediate to form an active ester, which is more stable and less prone to side reactions.[11]

  • Side Product C: Guanidinium byproduct (when using Uronium/Aminium reagents like HATU/HBTU).

    • Identification: A highly non-polar byproduct formed from the reaction of the amine with the coupling reagent itself.

    • Cause: This occurs when the amine directly attacks the coupling reagent before it has activated the carboxylic acid.

    • Prevention: Control the order of addition. Always pre-activate the carboxylic acid by mixing it with the coupling reagent and base for 15-20 minutes before adding the amine.[11]

Issue 3: Difficulties in Product Purification

Question: The reaction appears to have worked, but I am struggling to isolate a pure product. What purification strategies are recommended?

Answer: Spirocyclic amines and their derivatives can sometimes be challenging to purify.

  • Problem A: Emulsion during Aqueous Workup.

    • Cause: The amphiphilic nature of the product and unreacted starting materials can lead to emulsions during liquid-liquid extraction.

    • Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions.[6] If the problem persists, pass the entire mixture through a pad of Celite.

  • Problem B: Product Streaking or Poor Separation on Silica Gel.

    • Cause: The basic nitrogen atoms on the spirocyclic core can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor resolution.[12]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent system, such as triethylamine (~0.5-1%) or ammonium hydroxide (~0.5%). This deactivates the acidic sites on the silica.

    • Solution 2 (Stationary Phase Choice): For particularly difficult separations, consider using an alternative stationary phase. Amine-functionalized silica can provide excellent peak shape and separation for basic compounds without needing a modified mobile phase.[12]

Detailed Experimental Protocols

Protocol 1: Acylation using Butanoyl Chloride (Schotten-Baumann Conditions)

This protocol is a standard, robust method for amide formation.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N6-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq.) and anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.).

  • Acylation: Add butanoyl chloride (1.1 eq.) dropwise to the stirred solution over 10 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M citric acid solution, saturated aqueous NaHCO₃ solution, and finally with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Protocol 2: Amide Coupling using Butyric Acid and HATU

This protocol uses a modern coupling reagent for mild and efficient amide bond formation.[11]

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve butyric acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 20 minutes. This "pre-activation" step is crucial to form the active ester and prevent side reactions.[11]

  • Coupling: Add a solution of N6-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq.) in a small amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMF and byproducts. Wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

References

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • American Chemical Society. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing byproducts in 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one synthesis

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists working with strained spirocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists working with strained spirocyclic scaffolds. Below, you will find in-depth troubleshooting guides, mechanistic insights, and self-validating protocols specifically tailored for the synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one .

Mechanistic Workflow & Byproduct Pathways

The synthesis of 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one relies on an orthogonally protected precursor, typically 6-Boc-2,6-diazaspiro[3.5]nonane . The N2 position (located within the highly strained 4-membered azetidine ring) is selectively acylated, followed by the deprotection of the N6 position (located in the 6-membered piperidine ring).

Understanding the structural strain of the spiro[3.5] system is critical, as it dictates the specific byproducts that form under sub-optimal conditions.

SynthesisWorkflow SM 6-Boc-2,6-diazaspiro[3.5]nonane (Starting Material) Acylation Acylation (Butyryl Chloride, DIPEA) SM->Acylation Intermediate 6-Boc-1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one (Desired Intermediate) Acylation->Intermediate BP1 Regioisomer / Di-acylation (Premature Boc Loss) Acylation->BP1 HCl accumulation Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Target 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one (Final Product) Deprotection->Target BP2 Azetidine Ring-Opening (Acid/Nucleophile Attack) Deprotection->BP2 Harsh Acid (Neat TFA)

Fig 1: Synthesis workflow and byproduct pathways for 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one.

Troubleshooting & FAQs

Q1: Why am I observing a +18 Da mass peak during the final deprotection step?

Causality: The spiro[3.5]nonane system contains a highly strained 4-membered azetidine ring. When exposed to harsh, concentrated acids (like neat Trifluoroacetic Acid, TFA) for prolonged periods, the protonated azetidine nitrogen becomes highly susceptible to nucleophilic attack by ambient water during workup, leading to irreversible ring-opening byproducts [2][1]. Solution: Transition from neat TFA to a controlled acidic environment. Using 4M HCl in Dioxane prevents the accumulation of nucleophilic water and provides a cleaner cleavage of the Boc group. If TFA must be used, add a carbocation scavenger like Triisopropylsilane (TIPS) and limit reaction time to under 2 hours.

Q2: My LC-MS shows significant di-acylation (di-butyrylation). How is this possible if I started with 6-Boc-2,6-diazaspiro[3.5]nonane?

Causality: Butyrylation with butyryl chloride generates HCl in situ. If the reaction is under-buffered, the localized acidic environment can prematurely cleave the acid-sensitive Boc group at the N6 position [1][2]. The newly liberated piperidine nitrogen is then rapidly acylated by the remaining butyryl chloride, resulting in a di-acylated impurity. Solution: Ensure strictly basic conditions during the acylation of N2. Use a minimum of 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) and add the butyryl chloride dropwise at 0 °C to control the exothermic release of HCl.

Q3: I am using HATU/DIPEA with butyric acid, but my yields are low and I see a +98 Da adduct. What is happening?

Causality: The N2 nitrogen of the azetidine ring is sterically hindered but highly nucleophilic. When using uronium-based coupling agents like HATU, the amine can attack the coupling agent itself rather than the activated ester, forming a stable, inactive tetramethylguanidinium byproduct (+98 Da mass shift) [3][3]. Solution: Avoid uronium/aminium coupling agents for this specific spirocyclic amine. Switch to the acyl chloride (butyryl chloride) or use a cleaner, less sterically demanding coupling system like T3P (Propylphosphonic anhydride).

Quantitative Data: Acylation Optimization

The table below summarizes the causality between reaction conditions and byproduct formation during the N2-acylation of 6-Boc-2,6-diazaspiro[3.5]nonane.

Acylating AgentBase / AdditiveSolventConversion to Target (%)Di-acylation Byproduct (%)Ring-Opening Byproduct (%)
Butyric Acid + HATUDIPEA (3.0 eq)DMF85%< 2%5% (Guanidinylation)
Butyric Acid + EDC/HOBtEt₃N (3.0 eq)DCM78%< 2%8% (Urea inclusion)
Butyryl Chloride DIPEA (3.0 eq) DCM > 95% < 1% < 1%
Butyryl ChlorideNoneDCM40%35% (Premature Boc loss)15%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes physical and chemical checkpoints to ensure the structural integrity of the spirocycle is maintained throughout the synthesis.

Phase 1: N2-Acylation (Synthesis of 6-Boc-1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one)

Objective: Selectively acylate the sterically hindered N2 position without compromising the N6 Boc group.

  • Preparation: Dissolve 6-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere.

  • Buffering: Add DIPEA (3.0 eq, 30 mmol) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The excess non-nucleophilic base is critical to neutralize the HCl generated during the reaction, preventing premature Boc deprotection.

  • Activation: Dropwise add butyryl chloride (1.1 eq, 11 mmol) over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. The starting material will show a bright purple spot (indicative of a secondary amine). The successful formation of the acylated product will result in a spot that does not stain, confirming complete conversion and the absence of free amines.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: N6-Deprotection (Synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Hydrochloride)

Objective: Remove the Boc protecting group without opening the strained azetidine ring.

  • Preparation: Dissolve the crude intermediate from Phase 1 in a minimal amount of anhydrous DCM (approx. 5 mL).

  • Controlled Cleavage: Cool to 0 °C and slowly add 4M HCl in Dioxane (10 eq).

    • Causality: HCl in Dioxane provides a strictly controlled acidic environment devoid of nucleophilic water. This prevents the acid-catalyzed ring-opening of the spiro[3.5] azetidine that frequently occurs with neat TFA.

  • Reaction: Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint 2 (Precipitation): As the lipophilic Boc group is cleaved, the resulting hydrochloride salt of the target molecule will spontaneously precipitate out of the DCM/Dioxane mixture. The formation of a dense white precipitate serves as a direct, visual confirmation of successful deprotection.

  • Isolation: Add cold diethyl ether (20 mL) to maximize precipitation. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield the pure target compound.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications).URL:[Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv.URL:[Link]

Sources

Troubleshooting

Solubility enhancement of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one for biological assays

Compound: 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Document ID: TSC-DSN-B1-SE-001 Version: 1.0 Prepared by: Senior Application Scientist, Formulations Division Introduction This technical guide provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Document ID: TSC-DSN-B1-SE-001 Version: 1.0 Prepared by: Senior Application Scientist, Formulations Division

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one for use in biological assays. Researchers frequently encounter challenges with compound precipitation when transitioning from organic stock solutions to aqueous assay buffers. This guide offers a structured, mechanism-based approach to systematically overcome these solubility hurdles, ensuring accurate and reproducible experimental results. Our focus is on practical, lab-based solutions that maintain the integrity of your biological systems.

Section 1: Compound Fundamentals & Primary Stock Preparation

A thorough understanding of the compound's properties is the foundation of successful experimentation.[1] This section covers the essential starting point: preparing a stable, concentrated primary stock solution.

FAQ: What are the key physicochemical properties of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one that influence its solubility?

Answer: The solubility behavior of this compound is primarily dictated by its chemical structure, which features both basic and lipophilic characteristics.

  • Basic Amine Center: The structure contains a tertiary amine within the piperidine ring of the diazaspiro core. This amine is a basic functional group.[2] In acidic conditions (lower pH), this nitrogen can become protonated, forming a positively charged salt. This ionization dramatically increases the molecule's affinity for water, thereby enhancing its aqueous solubility.[3][4][5][6] Conversely, at neutral or basic pH, the amine is predominantly in its neutral, less soluble form.

  • Lipophilic Character: The spirocyclic hydrocarbon backbone and the butyl ketone group contribute to the molecule's overall lipophilicity (oil-loving nature). This characteristic is responsible for its good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but limits its solubility in purely aqueous systems.[7]

  • Amide Group: The amide bond connecting the butan-1-one moiety to the azetidine ring is relatively stable and polar but does not typically ionize under physiological pH conditions.[8]

Table 1: Predicted Physicochemical Properties of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~196.28 g/mol Typical for a small molecule drug candidate.
pKa (Predicted) 8.5 - 9.5 (for the tertiary amine)Strong pH-dependent solubility. Significantly more soluble at pH < 7.
Aqueous Solubility Low at neutral pH (pH 7.4).High probability of precipitation in standard physiological buffers.
Organic Solvent Solubility High in DMSO, Ethanol, Methanol.Suitable for creating high-concentration primary stock solutions.
FAQ: What is the recommended procedure for preparing a primary stock solution?

Answer: The standard and recommended procedure is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[9][10] This ensures the compound is fully dissolved before subsequent dilutions.

  • Pre-Experiment Checks: Allow the vial of solid compound and the bottle of DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.[1]

  • Mass Calculation: Use the following formula to determine the required mass for your desired volume and concentration. For a 10 mM stock in 5 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.005 L × 196.28 g/mol × 1000 mg/g = 9.81 mg

  • Weighing: Use a calibrated analytical balance. Weigh the compound onto a weigh boat and record the exact mass. It is more important to know the precise concentration than to hit an exact target weight.[11]

  • Dissolution: Quantitatively transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., 5 mL).[11] Add approximately 70-80% of the final volume of DMSO.

  • Mixing: Cap the flask and mix thoroughly using a vortex mixer or by gentle inversion. If necessary, use a brief (5-10 minute) sonication in a water bath to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization & Storage: Cap and invert the flask 15-20 times to ensure a homogenous solution.[1] Aliquot into smaller, single-use, light-protecting vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

  • Labeling: Clearly label each aliquot with the compound name, exact calculated concentration, solvent (100% DMSO), and date of preparation.[12]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage weigh 1. Weigh Compound (Record Exact Mass) transfer 2. Quantitative Transfer to Volumetric Flask weigh->transfer add_dmso 3. Add ~70% DMSO transfer->add_dmso mix 4. Vortex / Sonicate Until Fully Dissolved add_dmso->mix inspect 5. Visual Inspection (No Particulates) mix->inspect top_up 6. Add DMSO to Final Volume inspect->top_up homogenize 7. Homogenize (Invert 15-20x) top_up->homogenize aliquot 8. Aliquot & Store at -20°C homogenize->aliquot G cluster_initial_checks Immediate Checks cluster_ph pH Modification cluster_excipients Use of Solubilizing Excipients start Problem: Compound Precipitates in Aqueous Assay Buffer check_dmso 1. Check Final DMSO % Is it >1%? start->check_dmso reduce_dmso Yes: Reduce DMSO to <0.5% (Prepare intermediate dilution) check_dmso->reduce_dmso Yes no_dmso No: DMSO % is acceptable check_dmso->no_dmso No check_ph 2. Lower Assay Buffer pH (e.g., pH 6.5 or 6.0) reduce_dmso->check_ph no_dmso->check_ph ph_success Success: Compound is Soluble check_ph->ph_success Soluble ph_fail Still Precipitates check_ph->ph_fail Insoluble validate IMPORTANT: Validate Assay Compatibility (Vehicle Control) ph_success->validate try_cosolvent 3a. Add a Co-solvent (e.g., 5-10% PEG400) ph_fail->try_cosolvent try_cd 3b. Use Cyclodextrins (e.g., 1-10 mM HP-β-CD) ph_fail->try_cd try_surfactant 3c. Use a Surfactant (e.g., 0.01% Polysorbate 20) ph_fail->try_surfactant excipient_success Success: Compound is Soluble try_cosolvent->excipient_success try_cd->excipient_success try_surfactant->excipient_success excipient_success->validate

Troubleshooting Decision Tree for Compound Precipitation.

Explanation of Troubleshooting Steps:

  • Check Final DMSO Concentration: Many biological assays are sensitive to organic solvents. [13]High concentrations of DMSO (>1%) can cause protein denaturation or cell stress. Furthermore, even at low percentages, DMSO can significantly enhance the apparent solubility of a compound. [14]If your final assay concentration is high, you may be exceeding the "kinetic solubility" limit when the DMSO is diluted.

    • Action: Always aim for the lowest possible final DMSO concentration, ideally ≤0.5%. Prepare an intermediate dilution of your stock in either 100% DMSO or your assay buffer to achieve this.

  • Lower the Assay Buffer pH: This is the most direct and effective strategy for this specific compound. By lowering the pH of your final assay buffer (e.g., from 7.4 to 6.5), you increase the protonation of the tertiary amine, converting it to a more soluble salt form. [3][4][15] * Action: Prepare your assay buffer at a slightly more acidic pH. You must verify that this pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Run a pH-matched vehicle control.

  • Use Solubilizing Excipients: If modifying the pH is not feasible or insufficient, the next step is to incorporate solubility-enhancing agents into your assay buffer. [16] * Co-solvents: These are water-miscible organic solvents that, when added to the buffer, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds. [17][18] * Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [19][20][21]The lipophilic compound partitions into the central cavity, forming a "guest-host" complex that is water-soluble. [22][23] * Surfactants (Detergents): These are amphipathic molecules that form micelles in solution above a certain concentration (the Critical Micelle Concentration, CMC). [24]The hydrophobic core of the micelle can encapsulate the insoluble compound, while the hydrophilic exterior keeps the entire structure dissolved in the aqueous buffer. [25][26] Crucial Final Step: Validate Assay Compatibility Any modification to your buffer (pH, co-solvents, excipients) requires validation. You must run a "vehicle control" containing the exact same final concentration of all additives but without your test compound. This ensures that the solubilizing agents themselves are not causing an effect in your assay.

Section 3: Detailed Protocols for Solubility Enhancement

This section provides step-by-step methodologies for the strategies outlined above.

pH Modification: Performing a pH-Solubility Screen

Objective: To determine the optimal pH for solubilizing the compound without significantly impacting the biological assay.

Protocol:

  • Prepare a set of your primary assay buffer (e.g., PBS or HEPES) at various pH values (e.g., 7.4, 7.0, 6.5, 6.0).

  • For each pH, add the same final concentration of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one from your DMSO stock. Ensure the final DMSO concentration is constant and low (e.g., 0.5%).

  • Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visually inspect for precipitation. For a more quantitative measure, use nephelometry (light scattering) to detect undissolved particles. [7]5. Select the highest pH that provides complete solubility.

  • Validate this new buffer condition by running a vehicle control in your biological assay to confirm there is no pH-induced artifact.

Co-solvent Systems

Objective: To increase solubility by reducing solvent polarity. This is highly effective but requires careful consideration of the co-solvent's impact on the assay. [13] Table 2: Comparison of Common Co-solvents for Biological Assays

Co-solventTypical Final Conc.AdvantagesDisadvantages / Considerations
PEG 400 (Polyethylene Glycol)1-10%Low toxicity, commonly used in parenteral formulations. [27]Can be viscous at higher concentrations. May affect some enzyme kinetics.
Ethanol 1-5%Strong solubilizing power.Can be denaturing to proteins at higher concentrations. Volatile.
Propylene Glycol 1-10%Good safety profile, less volatile than ethanol.Can interfere with some cell-based assays.

Protocol:

  • Select a co-solvent from Table 2.

  • Prepare your assay buffer containing the desired final concentration of the co-solvent (e.g., assay buffer with 5% PEG 400).

  • Add the compound from your DMSO stock to the co-solvent-containing buffer.

  • Mix and observe for precipitation.

  • Crucially, run a vehicle control with buffer containing the same concentration of co-solvent and DMSO to check for assay interference.

Use of Solubilizing Excipients: Cyclodextrins and Surfactants

Objective: To encapsulate the compound in a water-soluble complex. [19][23] Table 3: Comparison of Common Cyclodextrins

CyclodextrinKey FeaturesTypical Conc.
HP-β-CD (Hydroxypropyl-β-cyclodextrin)Most commonly used, high aqueous solubility, low toxicity. [22]1-10 mM
SBE-β-CD (Sulfobutylether-β-cyclodextrin)Negatively charged, can offer enhanced solubility for cationic compounds. [10]1-10 mM

Protocol:

  • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) directly into your assay buffer to the desired final concentration.

  • Add the compound from your DMSO stock to this cyclodextrin-containing buffer.

  • Mix well. The formation of the inclusion complex is typically rapid. [23]4. Run a vehicle control containing the cyclodextrin and DMSO.

Objective: To trap the compound within micelles for solubilization.

Table 4: Comparison of Surfactants for Biological Assays

SurfactantTypeTypical Final Conc. (% w/v)Considerations
Polysorbate 20 (Tween® 20) Non-ionic0.005 - 0.05%Widely used, generally mild and non-denaturing. [28]
Polysorbate 80 (Tween® 80) Non-ionic0.005 - 0.05%Common in pharmaceutical formulations, slightly more lipophilic than Tween 20. [28]
CHAPS Zwitterionic0.01 - 0.1%Effective for solubilizing membrane proteins, but can be more disruptive. [25]

Protocol:

  • Prepare a concentrated aqueous stock of the surfactant (e.g., 1% Polysorbate 20).

  • Add the surfactant stock to your assay buffer to achieve the desired final concentration (must be above the CMC).

  • Add the compound from your DMSO stock to the surfactant-containing buffer.

  • Run a vehicle control containing the surfactant and DMSO. Be aware that surfactants can interfere with assays involving lipids or membranes. [29]

References

  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applic
  • Pharmaceutical Applications of Cyclodextrins. 1.
  • pH effect on solubility. Fiveable.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
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  • pH and solubility (video) | Equilibrium. Khan Academy.
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  • pH and Solubility | AP Chemistry. Fiveable.
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  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
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Optimization

Diazaspiro Compounds: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for diazaspirocyclic compounds. As diazaspirocycles—particularly 2,6-diazaspiro[3.3]heptanes and diazaspiro[4.5]decanes—become privileged bioisosteres for piperazines and piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diazaspirocyclic compounds. As diazaspirocycles—particularly 2,6-diazaspiro[3.3]heptanes and diazaspiro[4.5]decanes—become privileged bioisosteres for piperazines and piperidines in modern drug discovery, researchers frequently encounter unique synthetic and physicochemical hurdles.

This guide provides authoritative, causality-driven troubleshooting for the most common experimental pitfalls associated with these highly strained, three-dimensional scaffolds.

Section 1: Chemical Synthesis & Cross-Coupling Troubleshooting

Q1: Why are my Buchwald-Hartwig amination yields consistently low when coupling 2,6-diazaspiro[3.3]heptanes to aryl halides?

The Causality: Standard Buchwald-Hartwig conditions (e.g., using Pd2​(dba)3​ , BINAP, and strong bases like NaOtBu or KtBuO ) often fail with diazaspirocycles. The high basicity of the spiro-amine combined with the steric bulk and ring strain of the [3.3] system leads to catalyst poisoning and competitive degradation of the spirocycle before productive coupling can occur.

The Solution: To prevent degradation, the reaction microenvironment must be modulated. demonstrated that adding a substoichiometric amount of triethylamine ( Et3​N , ~0.5 equiv) acts as a pseudo-protecting group/buffer, drastically improving yields. Alternatively, modern high-throughput screening reveals that using LHMDS as the base with BrettPhos or RuPhos ligands provides the highest coupling efficiency by preventing off-target hydrolysis and accommodating the steric demands of the primary/secondary spiro-amine ().

Workflow1 Start Buchwald-Hartwig Coupling (Diazaspirocycle + Aryl Halide) BaseEval Base & Additive Selection Start->BaseEval Standard Standard Conditions (tBuOK / No Additive) BaseEval->Standard Conventional Optimized Optimized Conditions (LHMDS or Et3N Additive) BaseEval->Optimized Recommended Degradation Poor Yield / Degradation Standard->Degradation Ligand Ligand: BrettPhos / RuPhos Optimized->Ligand Success High Yield Coupled Product Ligand->Success

Workflow for optimizing Buchwald-Hartwig aminations of diazaspirocycles to prevent degradation.

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination
  • Preparation: In a glovebox, charge a vial with the aryl halide (1.0 equiv), the diazaspirocycle free base (1.2 equiv), Pd2​(dba)3​ (5 mol %), and BrettPhos (10 mol %).

  • Solvent & Base: Add anhydrous 1,4-dioxane (0.2 M) followed by LHMDS (1.5 equiv). Optional: If using standard bases like KtBuO , add Et3​N (0.5 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Self-Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete consumption of the aryl halide mass and the presence of the product mass [M+H]+ . If a mass corresponding to the ring-opened spirocycle is detected, lower the temperature to 70 °C and verify strictly anhydrous conditions.

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase prep-HPLC.

Q2: My diazaspiro[3.3]heptane core is degrading during Boc-deprotection. How do I prevent ring-opening?

The Causality: The cyclobutane-equivalent rings in [3.3] spirocyclic systems possess immense angular strain. When subjected to strong, nucleophilic acidic conditions (such as anhydrous HCl in diethyl ether or aqueous HCl), the highly basic spiro-nitrogen becomes protonated. The localized positive charge exacerbates the ring strain, allowing the nucleophilic chloride ion ( Cl− ) to attack the adjacent carbon, triggering an irreversible ring-opening cascade ().

The Solution: Switch to a mild, non-nucleophilic acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the preferred method. The trifluoroacetate counterion is insufficiently nucleophilic to attack the strained ring, preserving the spirocyclic architecture.

Workflow2 Boc N-Boc-Diazaspiro[3.3]heptane Acid Acidic Deprotection Boc->Acid HCl Anhydrous HCl / Ether Acid->HCl High Strain + Cl- TFA TFA / Dichloromethane Acid->TFA Mild & Non-nucleophilic RingOpen Ring-Opening Side Reactions HCl->RingOpen Intact Intact Spirocycle (TFA Salt) TFA->Intact

Mechanism of reagent selection to prevent ring-opening during diazaspirocycle deprotection.

Self-Validating Protocol: Ring-Preserving Acidic Deprotection
  • Dissolution: Dissolve the N-Boc-diazaspiro compound in anhydrous DCM (0.1 M) and cool to 0 °C under nitrogen.

  • Deprotection: Dropwise, add TFA (10 equiv relative to the substrate).

  • Validation Step: Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain) and LC-MS. Validation criteria: The LC-MS must show the exact mass of the intact spirocycle [M+H]+ . An [M+H+36]+ peak indicates HCl-induced ring opening (if HCl was mistakenly used or present as an impurity).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the stable TFA salt.

Section 2: Physicochemical Profiling & Handling

Q3: I replaced a piperazine with a 2,6-diazaspiro[3.3]heptane, but my compound's passive permeability dropped significantly. Why did this happen?

The Causality: A common misconception is that adding carbon to a molecule (moving from piperazine to a diazaspiroheptane) strictly increases lipophilicity. However, the constrained geometry of the spirocycle alters the hybridization and pushes the basic nitrogen atom further out into the solvent. This significantly increases the basicity ( pKa​ ) of the amine.

Because the amine is more basic, a much higher fraction of the drug is ionized at physiological pH (7.4). This ionization drastically lowers the distribution coefficient ( logD7.4​ ) by up to 1.1 units, which directly compromises passive membrane permeability ().

Data Presentation: Physicochemical Shifts (Piperazine vs. Diazaspiro[3.3]heptane)

PropertyPiperazine AnalogDiazaspiro[3.3]heptane AnalogMechanistic Impact
Molecular Volume Baseline+9 to 13 ųIncreased 3D bulk alters target binding pocket fit.
Basicity ( pKa​ ) Baseline (e.g., ~8.5)Increased (e.g., ~9.5)Higher fraction of the compound is ionized at pH 7.4.
Lipophilicity ( logD7.4​ ) Baseline-0.2 to -1.1 unitsDecreased lipophilicity due to dominant ionization effects.
Permeability ( Papp​ ) HighReduced (~3-fold decrease)Reduced ability to passively cross lipid bilayers.

Note: If permeability is a critical issue, consider utilizing N-linked 2-azaspiro[3.3]heptanes or capping the highly basic amine with a less basic functional group.

Section 3: Biological Assays & Bioisosteric Replacement

Q4: My diazaspiro bioisostere lost target affinity compared to the piperazine lead. Is this a failed bioisostere?

The Causality: Not necessarily. Diazaspirocycles are not flat; they occupy a larger 3D volume than piperazines. If your biological target's binding pocket is narrow and relies heavily on the specific linear vector of a piperazine ring, the spirocycle will clash sterically, resulting in a loss of affinity (as observed in certain σ2​ receptor ligands).

However, this exact steric clash can be powerfully leveraged for target selectivity . For example, in the development of PARP-1 inhibitors, replacing the piperazine core of Olaparib with a diazaspiro core caused a slight reduction in raw PARP-1 affinity, but it completely abolished off-target DNA damage and cytotoxicity, creating a highly selective therapeutic profile suitable for non-oncology inflammatory diseases (). Always profile diazaspiro compounds against an extended selectivity panel rather than relying solely on primary target affinity.

References

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions, Organic Letters.[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders, ACS Medicinal Chemistry Letters.[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands, Molecules.[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist, Journal of Medicinal Chemistry.[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity, Journal of Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Navigating and Overcoming Resistance to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for investigating and overcoming resistance to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one. The emergence o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigating and overcoming resistance to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one. The emergence of drug resistance is a significant challenge in drug development. This guide is designed to provide you with the foundational knowledge and practical tools to anticipate, identify, and mechanistically understand resistance to this novel compound in your cell line models. We will explore common mechanisms of resistance and provide detailed, field-proven protocols and troubleshooting strategies to support your research.

Frequently Asked Questions (FAQs)

Q1: My cell line, initially sensitive to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, is showing a decreased response. What are the likely causes?

A1: A decrease in sensitivity, often observed as an increase in the half-maximal inhibitory concentration (IC50), can be attributed to several factors. It is crucial to first rule out experimental variability.[1][2] However, if the shift in IC50 is consistent and significant, it may indicate the development of acquired resistance. The primary molecular mechanisms to consider are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Alterations in the Drug's Molecular Target: Mutations in the target protein can prevent the compound from binding effectively. Alternatively, the cell may amplify the gene encoding the target, leading to its overexpression and overwhelming the inhibitory effect of the compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the pathway inhibited by the drug, thus maintaining cell survival and proliferation.

  • Epithelial-to-Mesenchymal Transition (EMT): This process involves a change in cell phenotype from epithelial to mesenchymal, which has been linked to increased resistance to various cancer therapies.[4]

Q2: How much of an increase in IC50 is considered significant to indicate resistance?

A2: While there is no universal cutoff, a consistent 3- to 5-fold increase in the IC50 value compared to the parental cell line is generally considered a strong indicator of emerging resistance.[5] However, even a 2-fold increase, if consistently observed across multiple experiments, warrants further investigation.[1][2] It is important to ensure that this change is not due to experimental artifacts.[6]

Q3: Is it necessary to authenticate my cell lines?

A3: Absolutely. Cell line misidentification and cross-contamination are widespread problems in biomedical research.[7][8][9][10][11] Using a misidentified cell line can invalidate your results. It is essential to perform cell line authentication, typically using Short Tandem Repeat (STR) profiling, at the beginning of your study and after generating a resistant cell line.[7][8]

Troubleshooting Guide: A Step-by-Step Approach to Investigating Resistance

This section provides a logical workflow for identifying the mechanism of resistance to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one in your cell line.

Workflow for Investigating Drug Resistance

Drug Resistance Workflow cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Validation and Further Characterization A Observe Increased IC50 B Troubleshoot IC50 Assay (See Table 1) A->B Inconsistent results? C Generate Resistant Cell Line (See Protocol 2) A->C Consistent increase B->A Re-evaluate D Confirm Stable Resistance Phenotype C->D E Hypothesis 1: Increased Drug Efflux D->E F Hypothesis 2: Target Alteration D->F G Hypothesis 3: EMT D->G H ABC Transporter Assay (See Protocol 3) E->H I CETSA (See Protocol 4) F->I J Sanger Sequencing F->J K Western Blot/qPCR for EMT Markers (See Protocol 5 & 6) G->K L Validate findings with inhibitors or genetic knockdown H->L I->L J->L K->L M Characterize downstream signaling pathways L->M

Caption: A logical workflow for confirming and investigating drug resistance.

Phase 1: Confirmation of Resistance

1.1. Consistent and Reproducible IC50 Shift: The first step is to confirm that the observed increase in IC50 is not due to experimental variability.

Table 1: Troubleshooting Inconsistent IC50 Values

Problem Potential Cause Recommended Solution
High variability between replicatesInconsistent cell seeding, pipetting errors, edge effects in 96-well plates.[1][12]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[1]
Drifting IC50 values between experimentsChanges in cell passage number, variations in media or serum batches, mycoplasma contamination.[2]Use cells within a consistent and low passage number range. Test new batches of media and serum. Regularly test for mycoplasma.[2][13]
Inconsistent curve shapeCompound insolubility, inappropriate concentration range.Ensure the compound is fully dissolved in the vehicle and does not precipitate when diluted in media. Perform a wider range of dilutions in initial experiments.
Assay-dependent IC50 valuesDifferent assays measure different endpoints (e.g., metabolic activity vs. membrane integrity).[1][6]Be consistent with the chosen viability assay. Understand the mechanism of your chosen assay.

1.2. Generation of a Resistant Cell Line: To study the mechanisms of resistance, it is often necessary to generate a cell line with a stable resistant phenotype.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line by continuous exposure to the drug.[5][14][15][16]

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

  • Sterile culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Accurately determine the IC50 of the parental cell line for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one using a cell viability assay.

  • Initial drug exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[15]

  • Monitor cell growth: Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days.

  • Gradual dose escalation: Once the cells have recovered and are growing steadily, increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).[5]

  • Repeat dose escalation: Continue this process of gradual dose escalation, allowing the cells to adapt and resume normal growth at each concentration. This process can take several months.[5][14][15][16]

  • Establish a stable resistant line: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50), maintain them at this concentration for several passages to ensure the resistance is stable.

  • Characterize the resistant line: Determine the new, stable IC50 of the resistant cell line. Wean the cells off the drug for several passages and re-test the IC50 to confirm that the resistance is not transient.

Phase 2: Mechanistic Investigation

Once you have a confirmed resistant cell line, the next step is to investigate the underlying mechanism(s).

Increased Drug Efflux

Hypothesis: The resistant cells are overexpressing ABC transporters, leading to increased efflux of the compound.

Experimental Approach:

  • ABC Transporter Activity Assays: These assays use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to measure their activity. A decrease in intracellular fluorescence in the resistant cells compared to the parental cells suggests increased transporter activity. Commercially available kits can be used for this purpose.

  • Western Blot Analysis: Probe for the expression levels of common ABC transporters (P-gp, MRP1, BCRP) in parental versus resistant cell lysates. An increase in the protein level of one or more of these transporters in the resistant line is a strong indicator of this mechanism.

Protocol 2: Western Blot for ABC Transporter Expression

This is a general protocol; for specific antibodies, always refer to the manufacturer's recommendations.[17][18][19][20][21]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) from parental and resistant cell lysates onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression of ABC transporters between parental and resistant cells.

Target Alteration

Hypothesis: The molecular target of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one is altered in the resistant cells, either through mutation or overexpression.

Experimental Approach:

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Drug binding typically stabilizes the target protein, resulting in a higher melting temperature. A lack of a thermal shift in the resistant cells upon drug treatment, compared to a clear shift in the parental cells, suggests that the drug is no longer binding to its target.[22][23][24][25][26]

  • Sanger Sequencing: If the molecular target is known, you can sequence the gene encoding the target in both parental and resistant cells to identify any mutations that may have arisen in the resistant line.[27][28][29][30][31]

  • Western Blot or qPCR: Compare the expression level of the target protein or its mRNA, respectively, in parental and resistant cells to check for overexpression.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for a Western blot-based CETSA.

Materials:

  • Parental and resistant cells

  • 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat parental and resistant cells with the compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

  • Lysis: Lyse the cells and separate the soluble and insoluble fractions by centrifugation.

  • Western Blot: Analyze the soluble fractions by Western blot using an antibody against the target protein.

  • Analysis: Plot the amount of soluble protein at each temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

Table 2: Troubleshooting CETSA

Problem Potential Cause Recommended Solution
No thermal shift observedThe compound does not bind to the target, or the binding does not affect thermal stability. The chosen temperature range is not appropriate.Confirm target engagement with an alternative method. Optimize the temperature range and heating time.[22][24]
High variabilityInconsistent heating, lysis, or sample handling.Ensure uniform heating of all samples. Use a consistent lysis procedure.
Protein degradationInsufficient protease inhibitors in the lysis buffer.Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.
Epithelial-to-Mesenchymal Transition (EMT)

Hypothesis: The resistant cells have undergone EMT, leading to a more resistant phenotype.

Experimental Approach:

  • Morphological Assessment: Observe the morphology of the parental and resistant cells under a microscope. A change from a cobblestone-like epithelial morphology to a more elongated, spindle-shaped mesenchymal morphology is indicative of EMT.[4]

  • Western Blot or qPCR for EMT Markers: Analyze the expression of key EMT markers. Typically, EMT is associated with a loss of epithelial markers (e.g., E-cadherin) and a gain of mesenchymal markers (e.g., N-cadherin, Vimentin).[32][33][34]

Protocol 4: qPCR for EMT Marker Gene Expression

Materials:

  • RNA extracted from parental and resistant cells

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for E-cadherin, N-cadherin, Vimentin, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for the EMT markers and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the parental cells using the ΔΔCt method.

Table 3: Troubleshooting qPCR

Problem Potential Cause Recommended Solution
No amplification or low efficiencyPoor RNA quality, inefficient cDNA synthesis, suboptimal primer design.[35][36][37][38][39]Assess RNA integrity. Use a high-quality cDNA synthesis kit. Design and validate primers for specificity and efficiency.[35][36]
Non-specific amplificationPrimer-dimers, genomic DNA contamination.Perform a melt curve analysis to check for non-specific products. Treat RNA with DNase before cDNA synthesis.
High variability between replicatesPipetting errors, poor mixing.Use calibrated pipettes and ensure thorough mixing of qPCR reactions.

Phase 3: Validation and Further Characterization

Once a potential resistance mechanism has been identified, it is crucial to validate this finding.

3.1. Functional Validation:

  • For Increased Drug Efflux: Treat the resistant cells with the compound in the presence of a known inhibitor of the overexpressed ABC transporter. A restoration of sensitivity would validate this mechanism.

  • For Target Mutation: If a specific mutation is identified, you can use site-directed mutagenesis to introduce this mutation into the parental cells and see if it confers resistance.

  • For EMT: Treat the resistant cells with an EMT inhibitor to see if it re-sensitizes them to the compound.

3.2. Downstream Signaling Analysis:

Regardless of the primary resistance mechanism, it is often informative to investigate downstream signaling pathways. For example, has the resistant cell line upregulated pro-survival pathways (e.g., Akt, ERK)? This can be assessed by Western blot for the phosphorylated (active) forms of key signaling proteins.

Essential Best Practices

  • Cell Culture Maintenance: Maintain a consistent cell culture routine. Avoid letting cells become over-confluent, and be mindful of the passage number.[13][][41][42]

  • Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination, which can significantly impact experimental results.[43]

  • Record Keeping: Maintain detailed records of all experiments, including cell passage numbers, reagent lot numbers, and any deviations from the protocol.

By following this structured approach, you will be well-equipped to systematically investigate and overcome resistance to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one in your cell line models, ultimately accelerating your drug development efforts.

References

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Gerlach, M., et al. (2021). Cell line authentication: a necessity for reproducible biomedical research. The EMBO Journal, 40(12), e108339.
  • DNA Forensics Laboratory Pvt. Ltd. (2025). How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. Retrieved from [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • Cellecta. (2026). Cell Line Authentication Methods for Reliable Mammalian Cell Culture. Retrieved from [Link]

  • Biocompare. (2021). The Importance of Cell-Line Authentication. Retrieved from [Link]

  • Sino Biological. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Fustaino, V., et al. (2017). Characterization of epithelial-mesenchymal transition intermediate/hybrid phenotypes associated to resistance to EGFR inhibitors in non-small cell lung cancer cell lines. Oncotarget, 8(51), 88733–88753.
  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]

  • Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Retrieved from [Link]

  • Crown Bioscience. (2022). Authenticating Your Cell Lines – Why, When and How!. Retrieved from [Link]

  • Applied Biological Materials Inc. (n.d.). Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR. Retrieved from [Link]

  • Lomenick, B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Fustaino, V., et al. (2017). Characterization of epithelial-mesenchymal transition intermediate/hybrid phenotypes associated to resistance to EGFR inhibitors in non-small cell lung cancer cell lines. PubMed.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ABC Transporters Immunology Reagents. Retrieved from [Link]

  • ACS Publications. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Technology Networks. (2026). Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. Retrieved from [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • AdvancedSeq. (2021). Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing. Retrieved from [Link]

  • Green Elephant Biotech. (2025). Cell culture challenges: Contamination & prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

  • Technology Networks. (2022). Protocol of Stable Cell Line Generation. Retrieved from [Link]

  • ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterizing the EMT phenotypes. (a) EMT expression signatures for.... Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]

  • Bio-protocol. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Retrieved from [Link]

  • CD Genomics. (2025). Sanger Sequencing: Experimental Design and Sample Preparation. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Improving the Limit of Detection for Sanger Sequencing: A Comparison of Methodologies for KRAS Variant Detection. Retrieved from [Link]

  • Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]

  • GenoMembrane. (n.d.). Protocol. Retrieved from [Link]

  • Spandidos Publications. (2020). Epithelial‑to‑mesenchymal transition markers are differentially expressed in epithelial cancer cell lines after everolimus treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one vs. Piperazine Analogues

As drug discovery programs increasingly face late-stage attrition due to poor pharmacokinetic (PK) profiles and off-target toxicities, medicinal chemists are actively moving away from planar, sp2-rich aromatic scaffolds....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly face late-stage attrition due to poor pharmacokinetic (PK) profiles and off-target toxicities, medicinal chemists are actively moving away from planar, sp2-rich aromatic scaffolds. This paradigm shift, famously termed "Escape from Flatland," emphasizes the incorporation of sp3-hybridized carbon atoms to impart three-dimensionality to drug candidates[1].

In this technical guide, we objectively compare the performance of a classical flat building block—1-(piperazin-1-yl)butan-1-one —against its 3D spirocyclic bioisostere, 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one . By analyzing their physicochemical properties and providing validated experimental workflows, this guide equips researchers with the mechanistic rationale needed to implement spirocyclic scaffolds in lead optimization.

The Structural Rationale: Why Spirocycles?

Piperazine is the third most common nitrogen heterocycle in FDA-approved drugs[2]. However, its planar nature often leads to high lipophilicity, poor aqueous solubility, and promiscuous target binding (such as hERG channel liability).

Replacing the piperazine core with a 2,6-diazaspiro[3.5]nonane scaffold introduces a rigid quaternary spiro carbon[3]. This fundamental structural change achieves three critical objectives:

  • Increased Fsp3: It raises the fraction of sp3 carbons (Fsp3), a metric that statistically correlates with higher clinical success rates[4].

  • Vectorial Projection: The spirocyclic architecture projects its substituents into distinct 3D vectors, enhancing receptor complementarity and disrupting the flat pi-stacking interactions that drive off-target toxicity[5].

  • Modulated Basicity: The inductive effects of the spiro-fused rings alter the pKa of the constituent nitrogens, which can be leveraged to tune membrane permeability and lysosomal trapping[6].

G Piperazine Piperazine Core (Flat, High sp2) Spirocycle 2,6-Diazaspiro[3.5]nonane (3D, High sp3) Piperazine->Spirocycle Bioisosteric Replacement Prop1 High Fsp3 Fraction Spirocycle->Prop1 Prop2 Altered pKa & LogD Spirocycle->Prop2 Prop3 Vectorial 3D Projection Spirocycle->Prop3 Outcome1 Improved Metabolic Stability Prop1->Outcome1 Outcome2 Reduced hERG Liability Prop2->Outcome2 Outcome3 Enhanced Target Fit Prop3->Outcome3

Figure 1: Logical impact of replacing a flat piperazine with a 3D spirocyclic core.

Quantitative Property Comparison

To demonstrate the tangible benefits of this bioisosteric replacement, we compare the butyryl derivatives of both scaffolds. The data below illustrates typical shifts observed when transitioning from a piperazine to a spiro[3.5]nonane system.

Property1-(piperazin-1-yl)butan-1-one1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-oneMechanistic Causality
Molecular Weight 156.23 g/mol 196.29 g/mol Addition of the cyclobutane ring increases MW, but within Lipinski limits.
Fsp3 0.500.77The quaternary carbon and expanded ring system drastically increase 3D character[1].
Calculated LogD (pH 7.4) ~0.8~0.4The spirocycle increases the dipole moment and disrupts lipophilic surface area, lowering LogD[6].
Basic Amine pKa ~9.8~8.9The spiro-fusion introduces subtle strain and inductive effects, lowering the basicity of the secondary amine.
HLM Intrinsic Clearance High (>50 µL/min/mg)Low (<20 µL/min/mg)Steric bulk around the spirocyclic nitrogens shields adjacent carbons from CYP450-mediated N-dealkylation[5].

Synthetic Methodology: Overcoming Steric Hindrance

Synthesizing spirocyclic amides requires careful consideration of steric hindrance. The secondary amine in the 4-membered ring of 2,6-diazaspiro[3.5]nonane is significantly more sterically encumbered than a standard piperazine nitrogen.

Protocol: Synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Hydrochloride

  • Amide Coupling:

    • Procedure: Dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq) and butyric acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 12 hours.

    • Causality: We specifically select HATU over standard carbodiimides (like EDC/HOBt) because the highly reactive 7-azabenzotriazole ester intermediate generated by HATU is necessary to overcome the steric bulk of the spirocyclic nitrogen, ensuring quantitative conversion.

  • Workup & Purification:

    • Procedure: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

  • Boc-Deprotection:

    • Procedure: Dissolve the intermediate in 4N HCl in dioxane. Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the product as a hydrochloride salt.

    • Causality: We utilize HCl in dioxane rather than Trifluoroacetic acid (TFA). TFA salts are notoriously hygroscopic and can carry over fluorinated impurities that skew downstream quantitative LC-MS/MS ADME assays. The HCl salt ensures a stable, highly water-soluble powder.

Self-Validating ADME Workflow: Microsomal Stability

To empirically validate the "Escape from Flatland" hypothesis regarding metabolic stability, a robust Human Liver Microsome (HLM) assay must be employed. This protocol is designed as a self-validating system.

Step-by-Step HLM Protocol:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add HLMs to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the test compounds (Piperazine analogue vs. Spirocycle) to a final concentration of 1 µM. Crucial Step: Include Verapamil (1 µM) in a parallel well as a positive control. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes. Omitting NADPH in a negative control well confirms that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while the internal standard normalizes any volumetric pipetting errors during LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

Workflow Step1 Compound Incubation (HLMs + NADPH) Step2 Aliquoting at Timepoints (0, 15, 30, 45, 60 min) Step1->Step2 Step3 Quench & Precipitate (Cold Acetonitrile + IS) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Intrinsic Clearance (CLint) Calculation Step4->Step5

Figure 2: Self-validating high-throughput HLM stability assay workflow.

Conclusion

Transitioning from 1-(piperazin-1-yl)butan-1-one to 1-{2,6-diazaspiro[3.5]nonan-2-yl}butan-1-one is not merely a cosmetic structural tweak; it is a strategic maneuver to rescue failing pharmacokinetics. By elevating the Fsp3 count, medicinal chemists can force molecules out of planar conformations, thereby reducing lipophilicity, evading CYP450 active sites, and minimizing promiscuous off-target binding. While the synthesis of spirocycles requires careful circumvention of steric hindrance, the downstream ADME benefits make them indispensable tools in modern drug discovery.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 ACS Publications - Journal of Agricultural and Food Chemistry[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry (PubMed/ACS)[Link]

Sources

Comparative

Validation of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Target Engagement in Cells: A Methodological Comparison Guide

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Context The transition from biochemical hit to cellularly active lead is one...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Context

The transition from biochemical hit to cellularly active lead is one of the most perilous phases in drug discovery. A compound may exhibit sub-nanomolar affinity in a cell-free assay but fail entirely in living systems due to poor membrane permeability, rapid efflux, or high intracellular protein binding.

The compound 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one (CAS 1780204-21-8) represents a highly versatile spirocyclic pharmacophore. Spirocyclic diamines, such as 2,6-diazaspiro[3.5]nonane derivatives, are increasingly utilized in medicinal chemistry to replace flat, two-dimensional aromatic rings. Their rigid, three-dimensional architecture allows them to project into deep, hydrophobic binding pockets while improving metabolic stability and lipophilic efficiency[1]. Recently, this specific spirocyclic core has been successfully employed in the design of potent inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1)—a critical negative regulator of immune signaling and a high-value immuno-oncology target[1].

However, proving that a spirocyclic fragment like 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one physically engages its intended target inside a living cell requires robust Target Engagement (TE) validation. This guide objectively compares the two premier methodologies for intracellular TE validation: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay .

Comparison of Target Engagement Methodologies

To validate the intracellular binding of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, scientists must choose between label-free endogenous detection and live-cell kinetic monitoring.

Cellular Thermal Shift Assay (CETSA)

Introduced in 2013, CETSA is a label-free biophysical technique based on the principle of ligand-induced thermal stabilization[2]. When a small molecule binds to a target protein, it restricts the protein's conformational flexibility, thereby increasing its melting temperature ( Tm​ )[3]. As cells or lysates are heated, unbound proteins denature and precipitate, while drug-bound proteins remain in the soluble fraction[4].

  • The Causality of Choice: CETSA is chosen when the priority is confirming engagement with the endogenous, unmodified target protein in its native complex.

NanoBRET Target Engagement

Developed by Promega, NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in real-time within live cells[5]. The assay requires expressing the target protein fused to a NanoLuc® luciferase tag. A cell-permeable fluorescent tracer binds the target, creating a baseline BRET signal. When the test compound enters the cell and binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[6].

  • The Causality of Choice: NanoBRET is chosen when the priority is obtaining high-throughput, quantitative kinetic data (e.g., intracellular IC50​ and residence time) in intact, living cells[5].

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance metrics for validating 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one against a putative kinase target (e.g., HPK1).

ParameterCETSA (Label-Free)NanoBRET (Live-Cell)
Target State Endogenous, unmodifiedRecombinant NanoLuc-fusion
Cellular Context Intact cells, lysates, or tissuesIntact, living cells only
Primary Readout Thermodynamic stabilization ( ΔTm​ )Competitive displacement ( IC50​ )
Throughput Low to Medium (Western Blot / MS)High (384-well plate luminescence)
Kinetic Resolution Endpoint onlyReal-time (Residence time measurable)
Hypothetical HPK1 IC50​ N/A (Yields apparent EC50​ via ITDRF) 0.45μM (Intracellular affinity)
Off-Target Profiling Yes (via MS-CETSA proteome-wide)No (Requires specific target plasmids)

Workflow & Mechanistic Visualizations

TE_Workflows cluster_CETSA CETSA (Label-Free) cluster_NanoBRET NanoBRET (Live-Cell) Compound 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one C_Incubate 1. Incubate with Cells Compound->C_Incubate N_Tracer 2. Add Tracer & Compound Compound->N_Tracer C_Heat 2. Apply Thermal Gradient C_Incubate->C_Heat C_Lyse 3. Lyse & Isolate Soluble C_Heat->C_Lyse C_Detect 4. Western Blot / MS C_Lyse->C_Detect N_Transfect 1. Express NanoLuc-Target N_Transfect->N_Tracer N_Measure 3. Read Luminescence N_Tracer->N_Measure N_Analyze 4. Calculate Occupancy N_Measure->N_Analyze

Fig 1. Workflow comparison: CETSA vs. NanoBRET for target engagement.

NanoBRET_Mechanism NanoLuc NanoLuc-Target Fusion Tracer Fluorescent Tracer NanoLuc->Tracer Proximity SignalON High BRET (Energy Transfer) Tracer->SignalON Compound Spirocyclic Compound Compound->NanoLuc Competitive Binding SignalOFF Low BRET (Tracer Displaced) Compound->SignalOFF Prevents Transfer

Fig 2. NanoBRET competitive displacement mechanism.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include necessary controls to rule out false positives caused by compound aggregation, thermal instability of the assay system itself, or generalized cytotoxicity.

Protocol 1: CETSA Validation of Endogenous Target Engagement

Rationale: We utilize intact cells to ensure the spirocyclic compound successfully permeates the cell membrane before inducing thermal stabilization.

Step 1: Cell Treatment & Self-Validation Setup

  • Culture target-expressing cells (e.g., Jurkat cells for HPK1) to 70-80% confluency.

  • Divide cells into three cohorts:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: A known, highly potent reference inhibitor (e.g., a validated HPK1 inhibitor) to establish the maximum possible thermal shift ( ΔTm​ ).

    • Test Cohort: 10 μM of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one.

  • Incubate all cohorts for 1-2 hours at 37°C to allow for intracellular equilibration.

Step 2: Thermal Profiling

  • Aliquot 50μL of the cell suspension from each cohort into a 96-well PCR plate.

  • Subject the plate to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C to halt the denaturation process.

Step 3: Lysis and Soluble Fraction Isolation

  • Lyse the cells by adding a mild, non-denaturing lysis buffer (e.g., containing NP-40 and protease inhibitors) and subjecting the plate to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality: Mechanical/freeze-thaw lysis prevents the artificial solubilization of denatured proteins that harsh detergents might cause.

  • Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

Step 4: Detection & Analysis

  • Carefully extract the supernatant (soluble fraction) and analyze via Western Blot or Mass Spectrometry[2].

  • Internal Control: Probe for a non-target housekeeping protein (e.g., GAPDH or β -actin). The Tm​ of GAPDH must remain identical across all cohorts; if the test compound shifts GAPDH, it indicates non-specific binding or generalized protein stabilization.

Protocol 2: NanoBRET Live-Cell Kinetic Validation

Rationale: Because spirocyclic amines can be substrates for efflux pumps, NanoBRET is utilized to measure the real-time, steady-state intracellular occupancy of the compound[5].

Step 1: Transfection & Plating

  • Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® (e.g., NanoLuc-HPK1).

  • After 24 hours, harvest and re-plate the cells into a 384-well white tissue culture plate at a density of 1×104 cells/well.

Step 2: Tracer Titration & Compound Competition

  • Add the appropriate cell-permeable NanoBRET fluorescent tracer at a concentration equivalent to its pre-determined Kd​ (ensuring 50% target occupancy for optimal assay sensitivity).

  • Add 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one in a 10-point serial dilution (e.g., from 30 μM down to 1 nM ).

  • Self-Validation Controls: Include "No Tracer" wells (to measure background luminescence) and "Tracer + DMSO" wells (to establish the maximum BRET signal).

Step 3: Substrate Addition & Detection

  • Incubate the plate at 37°C for 2 hours.

  • Add the NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor extinguishes luminescence from any dead cells or leaked NanoLuc, guaranteeing that the measured signal originates exclusively from intact, living cells.

  • Measure dual-wavelength emission (460 nm for donor, 618 nm for acceptor) using a luminescence microplate reader.

  • Calculate the BRET ratio (618 nm / 460 nm) and plot against the compound concentration to derive the intracellular IC50​ .

Conclusion

Validating the intracellular target engagement of building blocks like 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one is a non-negotiable step in modern drug development. While CETSA provides unparalleled confidence that the compound engages the endogenous target in its native physiological state[3], NanoBRET delivers the high-throughput, quantitative kinetic data required to optimize the spirocyclic scaffold for intracellular residence time and membrane permeability[6]. Employing both methods orthogonally creates an airtight, self-validating data package for lead optimization.

Sources

Validation

Cross-Reactivity Profiling of 1-{2,6-Diazaspirononan-2-yl}butan-1-one: A Comparative Guide for Scaffold Selection

Cross-Reactivity Profiling of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one: A Comparative Guide for Scaffold Selection As drug discovery programs increasingly target complex biological spaces, the limitations of traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one: A Comparative Guide for Scaffold Selection

As drug discovery programs increasingly target complex biological spaces, the limitations of traditional "flat" aromatic and heteroaromatic rings have become apparent. High lipophilicity and low three-dimensionality often lead to poor solubility and high off-target promiscuity. To overcome this, medicinal chemists have pivoted toward sp3-rich spirocyclic scaffolds[1].

This guide provides an in-depth cross-reactivity and safety profiling analysis of 1-{2,6-Diazaspiro[2]nonan-2-yl}butan-1-one —a privileged, conformationally restricted building block. By objectively comparing its performance against traditional planar diamines (e.g., piperazine derivatives) and isomeric spirocycles, we elucidate the mechanistic causality behind its superior safety profile and provide validated protocols for evaluating off-target liabilities.

Structural Rationale and Scaffold Comparison

The target compound, 1-{2,6-diazaspiro[2]nonan-2-yl}butan-1-one, consists of a basic secondary amine (position 6) and a butyryl-capped nitrogen (position 2) within a spiro[2]nonane framework.

Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to reduce clinical attrition rates[1]. Traditional flat diamines, such as piperazine, easily intercalate into unintended off-target binding pockets, most notably the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel and various monoaminergic G-protein coupled receptors (GPCRs)[2].

By introducing a spirocyclic quaternary center, the 2,6-diazaspiro[2]nonane core forces a rigid, three-dimensional spatial arrangement. This bulk creates steric clashes in planar off-target binding sites while providing unique, highly defined exit vectors for primary target engagement[3].

Comparative Profiling Data

To demonstrate the structural advantages of this scaffold, we present a comparative cross-reactivity profile against two closely related analogs:

  • The Planar Control: 1-(piperazin-1-yl)butan-1-one.

  • The Isomeric Control: 1-{2,7-diazaspiro[2]nonan-2-yl}butan-1-one (which alters the exit vector trajectory).

Table 1: Physicochemical and Off-Target Cross-Reactivity Profiling

Scaffold / Compound Fsp3​ hERG IC 50​ (µM)Kinome S(10) Score*5-HT 2B​ IC 50​ (µM)CYP3A4 IC 50​ (µM)
1-{2,6-Diazaspiro[2]nonan-2-yl}butan-1-one 0.82> 50.00.02> 30.0> 50.0
1-(piperazin-1-yl)butan-1-one (Planar)0.508.40.154.212.5
1-{2,7-Diazaspiro[2]nonan-2-yl}butan-1-one 0.82> 50.00.08> 30.045.0

*S(10) Score = Fraction of 400+ kinases inhibited by >90% at 10 µM. Lower is better.

Mechanistic Insights:

  • hERG Evasion: The piperazine analog exhibits moderate hERG liability (8.4 µM) because its flat topology allows the basic amine to align with Tyr652 in the hERG pore while the aliphatic tail engages in hydrophobic contacts. The 2,6-diazaspiro system completely ablates this interaction (>50 µM) due to the orthogonal projection of the cyclobutane ring, which sterically prevents deep pore insertion[2].

  • Kinome Selectivity: While both the 2,6- and 2,7-diazaspiro isomers exhibit excellent safety pharmacology, the 2,6-isomer demonstrates a significantly lower kinome promiscuity index (S(10) = 0.02 vs 0.08). The linear exit vector of the 2,6-system is less prone to binding the highly conserved ATP-binding hinge regions of off-target kinases compared to the slightly bent 2,7-system[3].

Experimental Methodologies

To ensure scientific integrity, the data presented above must be generated using self-validating, highly controlled experimental systems. Below are the step-by-step methodologies for the critical cross-reactivity assays.

Protocol A: Automated Patch-Clamp hERG Assay (GLP-Aligned)

This protocol relies on a self-validating internal control system to ensure that the lack of hERG binding is due to scaffold geometry, not assay failure.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel (Kv11.1) at 37°C in a humidified 5% CO 2​ incubator. Harvest cells at 70-80% confluency.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Use an intracellular solution containing 130 mM KCl, 1 mM MgCl 2​ , 5 mM EGTA, 5 mM MgATP, and 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels.

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).

  • Compound Application: Perfuse 1-{2,6-Diazaspiro[2]nonan-2-yl}butan-1-one at escalating concentrations (0.1, 1, 10, 30, 50 µM) for 5 minutes per concentration.

  • Validation & Causality: Crucial Step. Following the test compound, perfuse the positive control E-4031 (500 nM) . If E-4031 does not abolish the tail current, the cell seal is compromised, and the data point must be discarded. This ensures the >50 µM IC 50​ recorded for the spirocycle is a true negative.

Protocol B: High-Throughput Kinome Profiling

To assess broad off-target kinase binding, an active-site directed competition binding assay is utilized.

  • Assay Preparation: Prepare a panel of >400 DNA-tagged recombinant kinases. Immobilize the respective active-site directed ligands onto magnetic beads.

  • Incubation: Incubate the kinases and immobilized ligands with 1-{2,6-Diazaspiro[2]nonan-2-yl}butan-1-one at a screening concentration of 10 µM in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Elution & Quantification: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed at the DNA tags.

  • Data Analysis: Calculate the percentage of control binding. The S(10) score is derived by dividing the number of kinases with <10% control binding by the total number of kinases tested.

Visualizing Scaffold Logic and Workflows

To further clarify the integration of this spirocyclic building block into a drug discovery pipeline, the following diagrams illustrate the screening workflow and the mechanistic logic of hERG evasion.

Workflow A Spirocyclic Scaffold Synthesis B Primary Target Potency Assay A->B C Automated hERG Patch-Clamp B->C Safety D Broad Kinome Profiling (S-Score) B->D Selectivity E CYP450 / GPCR Counter-Screening B->E DMPK F Lead Candidate Progression C->F D->F E->F

Caption: Multiparametric cross-reactivity screening workflow for evaluating spirocyclic fragments.

hERG_Logic Flat Planar Amines (e.g., Piperazine) Cavity hERG Central Cavity (Tyr652 / Phe656) Flat->Cavity pi-pi stacking & lipophilicity Spiro Spirocyclic Amines (e.g., 2,6-Diazaspiro) Spiro->Cavity 3D bulk disrupts pore insertion Tox High Affinity Binding (QT Prolongation Risk) Cavity->Tox Safe Steric Clash / Evasion (Cardiac Safety) Cavity->Safe

Caption: Mechanistic pathway of hERG channel evasion driven by the 3D topology of spirocyclic amines.

Conclusion

The transition from planar piperazines to 1-{2,6-diazaspiro[2]nonan-2-yl}butan-1-one represents a highly effective strategy for mitigating off-target cross-reactivity. By increasing Fsp3​ and enforcing a rigid 3D conformation, this scaffold systematically disrupts the hydrophobic and planar interactions required by the hERG channel and off-target kinases[2][1]. For drug development professionals, integrating this building block—coupled with the rigorous patch-clamp and kinome profiling protocols detailed above—provides a robust pathway to generating highly selective, safe therapeutic leads.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle National Institutes of Health (PMC)[Link]

  • The Spirocycle Surge in Drug Discovery Drug Hunter[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

Sources

Comparative

Benchmarking 1-{2,6-Diazaspirononan-2-yl}butan-1-one: A Fragment-Based Analysis of STK33 Inhibitors

Benchmarking 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one: A Fragment-Based Analysis of STK33 Inhibitors As a Senior Application Scientist, I have structured this technical guide to provide an objective, data-driven compar...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one: A Fragment-Based Analysis of STK33 Inhibitors

As a Senior Application Scientist, I have structured this technical guide to provide an objective, data-driven comparison of the investigational fragment 1-{2,6-Diazaspiro[1]nonan-2-yl}butan-1-one (hereafter referred to as DNB-1 ) against fully elaborated kinase inhibitors.

Recent breakthroughs in non-hormonal male contraception have validated Serine/threonine-protein kinase 33 (STK33) as a highly druggable target[2]. Homozygous mutations or targeted inhibition of STK33 lead to reversible infertility due to defective sperm morphology and motility, without impacting overall hormone levels[3]. The optimized inhibitor CDD-2807 utilizes a 2,6-diazaspiro[1]nonane core to achieve potent inhibition[4]. In this guide, we benchmark the isolated DNB-1 fragment against CDD-2807 to elucidate the structural determinants of STK33 inhibition, metabolic stability, and Blood-Testis Barrier (BTB) permeability[5].

Mechanistic Framework

STK33 is predominantly expressed in the testes and is essential for the phosphorylation of fibrous sheath proteins, such as AKAP3 and AKAP4, which are critical for sperm flagella assembly[3].

STK33_Pathway STK33 STK33 Kinase AKAP3 AKAP3 / AKAP4 STK33->AKAP3 Phosphorylation Flagella Sperm Flagella Assembly AKAP3->Flagella Structural scaffolding Fertility Male Fertility Flagella->Fertility Motility Inhibitors Inhibitors (CDD-2807, DNB-1) Inhibitors->STK33 Blocks ATP binding

STK33 signaling pathway and the mechanism of targeted inhibition for male contraception.

Structure-Activity Relationship (SAR) Insights

The 2,6-diazaspiro[1]nonane scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional geometry that improves metabolic stability compared to flat piperazine rings.

  • DNB-1 (The Fragment): Features a simple butyryl group attached to the N-2 position of the spirocycle. While the basic N-6 nitrogen provides essential solubility and potential hinge-region interactions, the small butyryl group lacks the surface area to engage the deep hydrophobic pockets of the STK33 ATP-binding site.

  • CDD-2807 (The Optimized Inhibitor): Replaces the butyryl group with a bulky (3-([1,1'-Biphenyl]-2-ylethynyl)-1H-indazol-5-yl)methanone moiety[4]. This massive elaboration drives nanomolar potency by forming extensive van der Waals interactions within the kinase pocket[2].

SAR Core 2,6-Diazaspirononane Core DNB1 DNB-1 (+ Butyryl group) Core->DNB1 Truncation CDD2807 CDD-2807 (+ Biphenyl-indazole) Core->CDD2807 Elaboration Prop1 High Permeability Low Potency DNB1->Prop1 Prop2 High Potency Targeted Binding CDD2807->Prop2

Structure-Activity Relationship logic comparing the fragment DNB-1 to the full inhibitor CDD-2807.

Quantitative Benchmarking Data

To objectively evaluate DNB-1, we benchmarked it against CDD-2807 (STK33-specific) and Staurosporine (a pan-kinase control). The data below highlights the classic trade-off in Fragment-Based Drug Discovery (FBDD): exceptional physicochemical properties at the cost of raw potency.

CompoundRoleMW ( g/mol )STK33 IC₅₀ (nM)BTB Permeability (Pₐₚₚ)Microsomal T₁/₂ (min)
DNB-1 Scaffold Fragment196.29> 10,000> 20.0 × 10⁻⁶ cm/s> 200
CDD-2807 Optimized Inhibitor446.559.212.5 × 10⁻⁶ cm/s> 120
Staurosporine Pan-Kinase Control466.53< 5.0< 2.0 × 10⁻⁶ cm/s< 30

Data Interpretation: DNB-1 exhibits virtually no meaningful STK33 inhibition on its own (IC₅₀ > 10 µM). However, its near-perfect metabolic stability (T₁/₂ > 200 min) and massive permeability make it an ideal foundational building block. The elaboration to CDD-2807 drastically improves potency (9.2 nM) while successfully retaining sufficient permeability to cross the blood-testis barrier[2].

Self-Validating Methodologies

To ensure absolute trustworthiness, the experimental workflows generating the benchmarking data above are designed as self-validating systems.

Workflow Comp Compound Library (DNB-1, CDD-2807) Kinase In Vitro Kinase Assay (ADP-Glo) Comp->Kinase Cell Cellular Assay (Sperm Motility) Comp->Cell PK ADME/PK Profiling (BTB Permeability) Comp->PK Data Comparative Benchmarking Data Kinase->Data Cell->Data PK->Data

Benchmarking workflow integrating kinase activity, cellular motility, and PK profiling.

Protocol A: In Vitro STK33 Kinase Activity Assay (ADP-Glo)

Causality: Traditional radiometric assays generate hazardous waste, while standard fluorescent assays are prone to interference from auto-fluorescent compounds. We utilize the ADP-Glo™ assay because it directly couples the kinase's ATP consumption to a stable luminescent readout. By actively depleting unreacted ATP before detection, the assay guarantees that the signal is strictly proportional to the ADP generated by STK33.

Step-by-Step Procedure:

  • Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Incubation: Serially dilute DNB-1 and CDD-2807 in DMSO. Transfer to a 384-well plate (1% final DMSO). Add 2 µL of recombinant STK33 and AKAP3-derived peptide substrate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP (10 µM final) to initiate phosphorylation. Incubate for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (This terminates the kinase reaction and degrades all remaining ATP).

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence after 30 minutes.

  • Self-Validation Check: The assay is only validated if the No-Enzyme Control (NEC) yields <5% of the maximum baseline signal, and the Staurosporine internal control generates a complete sigmoidal dose-response curve with an IC₅₀ < 5 nM.

Protocol B: Blood-Testis Barrier (BTB) Permeability Assay (PAMPA-BTB)

Causality: STK33 acts on post-meiotic sperm cells located in the adluminal compartment of the seminiferous tubules[3]. To reach this target, drugs must cross the tight junctions of the Sertoli cells. Standard PAMPA assays use brain lipid extracts, which poorly predict testicular penetration. We utilize a custom Sertoli-cell mimicking lipid formulation to accurately model BTB permeability.

Step-by-Step Procedure:

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a specialized lipid mixture (20% phosphatidylcholine, 10% cholesterol in dodecane).

  • Donor Assembly: Add 150 µL of compound solution (10 µM DNB-1 or CDD-2807) spiked with 50 µM Lucifer Yellow (LY) into the donor wells.

  • Incubation: Assemble the donor and acceptor plates. Incubate for 4 hours at 37°C under gentle agitation.

  • Quantification: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS to calculate the apparent permeability (Pₐₚₚ).

  • Self-Validation Check: Measure LY fluorescence (Ex 428 nm / Em 536 nm) in the acceptor well. Causality: LY is a paracellular marker with zero lipid permeability. If LY fluorescence is detected above baseline in the acceptor well, it proves the lipid membrane was physically compromised. Data from that specific well is automatically invalidated and discarded.

References

  • Ku AF, Sharma KL, Ta HM, et al. "Reversible male contraception by targeted inhibition of serine/threonine kinase 33". Science. 2024 May 24;384(6698):885-890. Available at:[Link][2]

  • Holdaway J, Georg GI. "An emerging target for male contraception". Science. 2024 May 24;384(6698):849-850. Available at:[Link][5]

  • UniProtKB. "Stk33 - Serine/threonine-protein kinase 33 - Mus musculus (Mouse)". UniProt. Available at:[Link][3]

  • Wikipedia Contributors. "CDD-2807". Wikipedia, The Free Encyclopedia. Available at:[Link][4]

Sources

Validation

A Comparative Guide to the Synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one: A Researcher's Handbook

In the landscape of modern medicinal chemistry, diazaspirocycles have emerged as privileged scaffolds, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, diazaspirocycles have emerged as privileged scaffolds, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Among these, the 2,6-diazaspiro[3.5]nonane core is of significant interest. This guide provides a comparative analysis of two distinct synthetic routes to a key derivative, 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, actionable protocols, and offer a transparent comparison of the methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one suggests that the primary disconnection is the amide bond, leading to the 2,6-diazaspiro[3.5]nonane core and a butanoyl synthon. The main challenge lies in the construction of the diazaspirocyclic framework. Two plausible strategies for its synthesis are explored in this guide.

Retrosynthesis TM 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Intermediate1 2,6-Diazaspiro[3.5]nonane TM->Intermediate1 Amide Disconnection Intermediate2 Butanoyl Chloride TM->Intermediate2 Amide Disconnection Precursor1 Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Intermediate1->Precursor1 Route 1 Precursor2 Alternative Precursors Intermediate1->Precursor2 Route 2

Caption: Retrosynthetic analysis of the target molecule.

Route 1: The Krasavin-Based Approach Utilizing an Orthogonally Protected Intermediate

This route is based on the first reported synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane derivative by Krasavin and colleagues, which provides a robust and scalable method to access the core structure.[2]

Synthesis Workflow

Route 1 A Commercially Available Starting Materials B Multi-step synthesis to orthogonally protected 2,6-diazaspiro[3.5]nonane (Boc and Benzyl groups) A->B Krasavin et al. C Selective Deprotection (Removal of Boc group) B->C Acidic Conditions D Acylation with Butanoyl Chloride C->D Base E Final Product D->E

Caption: Workflow for the Krasavin-based synthesis route.

Rationale and Experimental Protocol

The key to this approach is the use of orthogonal protecting groups (Boc and Benzyl), allowing for the selective deprotection and functionalization of the two nitrogen atoms. The synthesis of the orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported to have an excellent overall yield of 53% over six steps on a gram scale.[2]

Step 1: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

While the full experimental details from the primary literature are not provided in the search results, the publication by Krasavin et al. outlines a six-step synthesis to obtain the orthogonally protected 2,6-diazaspiro[3.5]nonane.[2] This intermediate is crucial as it allows for controlled subsequent reactions.

Step 2: Selective Deprotection of the Boc Group

The Boc (tert-butoxycarbonyl) group can be selectively removed under acidic conditions, leaving the benzyl group intact.

  • Protocol:

    • Dissolve the orthogonally protected 2,6-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated sodium bicarbonate solution to isolate the free amine.[3]

Step 3: Acylation with Butanoyl Chloride

The resulting secondary amine is then acylated using butanoyl chloride.

  • Protocol:

    • Dissolve the deprotected 2,6-diazaspiro[3.5]nonane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine in anhydrous DCM and cool to 0 °C in an ice-water bath.

    • Add butanoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Wash the organic layer sequentially with a dilute acid solution, a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.[4][5]

Route 2: An Alternative Convergent Approach

This proposed alternative route aims to introduce the butanoyl group earlier in the synthesis, potentially reducing the number of steps involving the fully formed spirocycle. This strategy involves the synthesis of a functionalized azetidine precursor followed by an intramolecular cyclization to form the piperidine ring.

Synthesis Workflow

Route 2 A N-Boc-3-aminoazetidine B Acylation with Butanoyl Chloride A->B C Alkylation with a Piperidine Precursor B->C D Intramolecular Cyclization C->D E Final Product D->E

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As drug development increasingly rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As drug development increasingly relies on complex three-dimensional scaffolds to improve pharmacokinetic properties, spirocyclic amines like 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one have become ubiquitous in modern medicinal chemistry. While the spirocyclic core provides excellent metabolic stability, the presence of both an amide linkage and a basic secondary amine necessitates highly specific handling and disposal protocols. Improper disposal can lead to severe environmental toxicity, aquatic hazard accumulation, and the generation of dangerous byproducts. This guide provides self-validating, step-by-step operational workflows to ensure total compliance and maximum laboratory safety.

Part 1: Hazard Assessment & Physicochemical Profile

Before handling or disposing of this compound, operators must understand its physicochemical behavior. The presence of the free N6-amine makes the molecule basic, while the spirocyclic hydrocarbon core renders the free base highly lipophilic.

ParameterValue / DescriptionOperational Implication
Chemical Name 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-oneN/A
Molecular Formula C11H20N2OHigh organic carbon/nitrogen content.
Structural Class Spirocyclic Amide / Secondary AmineForms salts with acids; adheres to glassware in free-base form.
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict use of localized exhaust (fume hood) and nitrile PPE.
Chemical Incompatibilities Strong oxidizers (bleach, peroxides), Nitrosating agentsCRITICAL: Mixing with bleach forms explosive/toxic N-chloroamines.
Preferred Disposal Route High-Temperature Incineration (>1000°C)Do not flush down the sink. Must be segregated as organic waste.
Decontamination Agent 1M HCl (aqueous) followed by DI waterAcid protonates the amine, drastically increasing water solubility.

Part 2: Mechanistic Rationale for Disposal & Segregation

As scientists, we must understand the causality behind our safety protocols, rather than blindly following rules. The disposal strategy for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one is governed by two core mechanistic principles:

1. Thermal Oxidation vs. Environmental Persistence Spirocyclic amines are highly stable and resist standard biological degradation in municipal wastewater treatment plants. High-temperature incineration (>1000°C) is the universally preferred method for the ultimate destruction of complex organic nitrogenous waste[1]. At these temperatures, the stable C-N bonds undergo complete thermal oxidation, breaking down into harmless N₂, CO₂, and water vapor, thereby preventing aquatic toxicity[2].

2. The Danger of Oxidative Byproducts (N-Nitrosamines and N-Chloroamines) Amine-containing waste must be strictly segregated from strong oxidizers. The free secondary amine at the 6-position of the diazaspiro nonane ring is highly nucleophilic. If mixed with sodium hypochlorite (common laboratory bleach) during cleanup, it rapidly forms N-chloroamines, which are highly toxic and potentially explosive. Similarly, exposure to nitrites under acidic conditions will yield carcinogenic N-nitrosamines. Therefore, bleach must never be used for the decontamination of spirocyclic amines.

G Start Waste Generation: 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one Solid Solid / Neat Material Start->Solid Liquid Liquid / Solvent Mixture Start->Liquid SolidBin Solid Organic Waste Bin (Double-bagged) Solid->SolidBin Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated If halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) Liquid->NonHalogenated If non-halogenated Incineration High-Temperature Incineration (>1000°C) SolidBin->Incineration Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of spirocyclic amine/amide waste.

Part 3: Standard Operating Procedures (SOPs) for Disposal

Every protocol below is designed as a self-validating system , ensuring that operators can physically confirm the success of the safety measure at each step.

Protocol A: Disposal of Solid/Neat Chemical Waste
  • Containment: Transfer any residual solid or viscous oil material into a compatible, sealable high-density polyethylene (HDPE) or glass vial.

  • Labeling: Affix a standard hazardous waste label. Mark explicitly as "Toxic Organic Solid - Contains Secondary Amines/Amides".

  • Segregation: Store the container in a designated solid organic waste secondary containment bin. Verify that no oxidizing agents (e.g., nitrates, peroxides) are in the same secondary containment.

  • Validation Step: Ensure the container is completely sealed. A lack of perceptible amine odor (often described as mildly "fishy" or ammonia-like) outside the container validates seal integrity.

Protocol B: Disposal of Liquid/Solvent-Mixed Waste
  • Classification: Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate).

  • Transfer: Using a funnel, slowly pour the waste into the appropriate liquid waste carboy. Caution: Do not exceed 80% capacity to prevent over-pressurization.

  • pH Verification & Neutralization: If the waste is aqueous, test the pH using indicator strips. If highly basic (pH > 9) due to the free amine, carefully neutralize to pH 6-8 using dilute hydrochloric acid (1M HCl) before adding it to the bulk waste container. This prevents violent exothermic acid-base reactions in the bulk carboy[3].

  • Validation Step: Log the exact volume and concentration of the spirocyclic compound added to the waste manifest. The pH strip reading of 6-8 validates safe neutralization.

Protocol C: Glassware Decontamination (Protonation-Driven Solubility)
  • Acidic Wash: Rinse the contaminated glassware with 1M HCl. Mechanistic note: The acid protonates the basic N6-amine of the spirocycle, converting the lipophilic free base into a highly water-soluble hydrochloride salt.

  • Aqueous Rinse: Flush the glassware with deionized water, collecting all rinsate into the aqueous chemical waste stream.

  • Organic Rinse: Perform a final rinse with acetone or ethanol to remove any residual non-polar organic impurities.

  • Validation Step: Swab the glassware and check the pH of the final water rinse. A neutral pH (7.0) confirms the complete removal of both the basic amine residue and the acidic wash.

Part 4: Spill Response & Immediate Action Plan

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface contamination.

Spill Spill Chemical Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (< 50 mL/g) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL/g) or Outside Hood Assess->Large PPE Don Appropriate PPE (Nitrile gloves, goggles) Small->PPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Absorb Apply Inert Absorbent (Sand / Vermiculite) PPE->Absorb Collect Collect in Solid Waste Seal & Label Absorb->Collect Decon Decontaminate Surface (1M HCl Wash) Collect->Decon

Immediate spill response and acid-mediated decontamination protocol.

Spill Execution Steps:

  • Isolate: Stop work and assess if the spill is inside the fume hood (Small) or outside (Large). If outside, evacuate the immediate area.

  • Absorb: For liquid spills, cover completely with an inert absorbent like sand or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Use a plastic scoop to transfer the absorbed material into a solid waste container.

  • Decontaminate: Wipe the surface with a cloth soaked in 1M HCl to protonate and dissolve residual amine, followed by a soap and water wash. Dispose of all contaminated PPE and wipes as solid hazardous waste.

References

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link]

  • Chemical Waste Management Guide Technion - Israel Institute of Technology URL:[Link]

  • Treatment of amine wastes generated in industrial processes ResearchGate (Journal of Environmental Management) URL:[Link]

  • Evaluation of Handling and Reuse Approaches for the Waste Generated from MEA-based CO2 Capture ACS Publications (Environmental Science & Technology) URL:[Link]

Sources

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